molecular formula C13H27NO4 B12429517 5-C-heptyl-DNJ

5-C-heptyl-DNJ

Número de catálogo: B12429517
Peso molecular: 261.36 g/mol
Clave InChI: WJOJINIVTKXXQI-QNWHQSFQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-C-heptyl-DNJ is a synthetically modified iminosugar derived from 1-deoxynojirimycin (DNJ), featuring a seven-carbon alkyl chain at the C-5 position. This strategic structural modification is designed to enhance interactions with hydrophobic enzyme grooves, thereby fine-tuning its inhibitory profile and selectivity. The compound is a potent inhibitor of lysosomal acid α-glucosidase (GAA), demonstrating an IC50 value of 0.44 µM . Its primary research value lies in its remarkable selectivity for GAA over endoplasmic reticulum (ER) α-glucosidase II, with a high selectivity index of 168.2, making it a critical tool for specifically targeting lysosomal glycogen metabolism without interfering with glycoprotein processing pathways in the ER . Research indicates that the C-5 alkyl chain length significantly influences biological activity, with heptyl derivatives providing an optimal balance of potency and selectivity . Molecular docking and dynamics simulations reveal that the heptyl chain is accommodated in a hydrophobic storage pocket near the enzyme's active site, forming stable interactions with residues such as Trp481, Phe525, and Met519 in GAA. In contrast, ER α-glucosidase II lacks a similarly accommodating space, explaining the compound's superior selectivity . This makes this compound a highly valuable chemical probe for investigating Pompe disease pathogenesis, exploring pharmacological chaperone therapy for lysosomal storage disorders, and studying the intricacies of glycogen breakdown and cellular glucose homeostasis . Its properties are also relevant to broader research on iminosugar-based inhibitors and the structure-activity relationships that govern enzyme selectivity. This product is intended for research purposes only.

Propiedades

Fórmula molecular

C13H27NO4

Peso molecular

261.36 g/mol

Nombre IUPAC

(2R,3R,4R,5S)-2-heptyl-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1

Clave InChI

WJOJINIVTKXXQI-QNWHQSFQSA-N

SMILES isomérico

CCCCCCC[C@]1([C@H]([C@@H]([C@H](CN1)O)O)O)CO

SMILES canónico

CCCCCCCC1(C(C(C(CN1)O)O)O)CO

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 5-C-heptyl-1-deoxynojirimycin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Deoxynojirimycin (DNJ) is a potent inhibitor of α-glucosidases.[1][2] Chemical modifications of the DNJ scaffold have been extensively explored to enhance its therapeutic properties and target specificity.[2][3] Alkylation at the C-1 position of the DNJ ring has been a successful strategy to generate potent and selective inhibitors of β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease.[4][5] These C-alkylated DNJ derivatives function as pharmacological chaperones (PCs), which are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome.[6][7][8] This guide will delve into the quantitative biological data, experimental methodologies, and mechanisms of action of C-alkylated DNJ analogs, with a specific focus on their relevance to Gaucher disease.

Quantitative Data Presentation

The inhibitory activity of various C-alkylated and N-alkylated DNJ derivatives against β-glucocerebrosidase (β-Glu) and their effect on lysosomal α-glucosidase (α-Glu) are summarized below. These values are critical for understanding the structure-activity relationship and the therapeutic window of these compounds.

CompoundTarget EnzymeIC50 (µM)Fold Inhibition vs. DNJ (for β-Glu)Reference
α-1-C-octyl-DNJ (CO-DNJ) β-GlucocerebrosidaseNot explicitly stated, but showed 460-fold stronger inhibition than DNJ460[4]
N-nonyl-DNJ (NN-DNJ) β-GlucocerebrosidaseNot explicitly stated, but showed 360-fold stronger inhibition than DNJ360[4]
α-1-C-octyl-DNJ (CO-DNJ) α-GlucosidaseWeak inhibition-[4]
N-nonyl-DNJ (NN-DNJ) α-GlucosidaseSignificant inhibition (lowered activity by 50% at 10 µM)-[4]

Table 1: Inhibitory Activity of C-alkylated and N-alkylated DNJ Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of key experimental protocols inferred from studies on related C-alkylated DNJ compounds.

1. Synthesis of C-alkylated Deoxynojirimycin Derivatives

The synthesis of C-alkylated DNJ derivatives typically involves the stereoselective addition of an organometallic reagent to a protected iminosugar precursor.

  • Starting Material: A suitably protected derivative of 1-deoxynojirimycin.

  • Key Reaction: Grignard reaction or a similar nucleophilic addition of an alkyl group (e.g., heptylmagnesium bromide for 5-C-heptyl-DNJ) to an electrophilic center at the C-1 position of the protected DNJ.

  • Protection/Deprotection: The hydroxyl and amino groups of DNJ are protected (e.g., with benzyl or silyl groups) before the alkylation and deprotected in the final steps.

  • Purification: Purification is typically achieved through column chromatography on silica gel.

  • Characterization: The final product is characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[2]

2. In Vitro Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of the synthesized compounds against the target enzyme, β-glucocerebrosidase.

  • Enzyme Source: Recombinant human β-glucocerebrosidase.

  • Substrate: A fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc).

  • Assay Buffer: A buffer with a pH of 5.2 to mimic the acidic environment of the lysosome.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is incubated at 37°C.

    • The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

3. Cell-Based Pharmacological Chaperoning Assay

This assay evaluates the ability of the compounds to increase the intracellular activity of mutant β-glucocerebrosidase in patient-derived cells.

  • Cell Lines: Fibroblasts or other cell types derived from Gaucher disease patients carrying specific GCase mutations (e.g., N370S).[4]

  • Treatment: Cells are incubated with various concentrations of the test compound for several days.

  • Cell Lysis: After treatment, the cells are harvested and lysed to release the intracellular enzymes.

  • Enzyme Activity Measurement: The β-glucocerebrosidase activity in the cell lysate is measured using the in vitro enzyme inhibition assay protocol described above.

  • Data Analysis: The fold increase in enzyme activity in treated cells is calculated relative to untreated control cells.

Mandatory Visualization

Experimental Workflow for Assessing Pharmacological Chaperone Activity

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation synthesis Synthesis of C-alkylated DNJ purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization enzyme_assay Enzyme Inhibition Assay (β-glucocerebrosidase) characterization->enzyme_assay ic50 Determine IC50 enzyme_assay->ic50 treatment Treat with Compound ic50->treatment cell_culture Culture Gaucher Patient Cells cell_culture->treatment activity_assay Measure Intracellular GCase Activity treatment->activity_assay fold_increase Determine Fold Increase in Activity activity_assay->fold_increase

Caption: Workflow for synthesis and evaluation of C-alkylated DNJ derivatives.

Mechanism of Action: Pharmacological Chaperoning in Gaucher Disease

mechanism_of_action cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_lysosome Lysosome (Acidic pH) misfolded_gcase Misfolded Mutant GCase stabilized_gcase Stabilized GCase-PC Complex misfolded_gcase->stabilized_gcase Binding & Stabilization degradation ER-Associated Degradation (ERAD) misfolded_gcase->degradation Ubiquitination & Proteasomal Degradation pc Pharmacological Chaperone (e.g., this compound) pc->stabilized_gcase trafficking Trafficking stabilized_gcase->trafficking active_gcase Active Folded GCase trafficking->active_gcase Dissociation of PC product Glucose + Ceramide (Product) active_gcase->product Hydrolysis substrate Glucosylceramide (Substrate) substrate->product

Caption: Pharmacological chaperone mechanism for mutant β-glucocerebrosidase.

Conclusion

While specific data for this compound is not available, the extensive research on its close analogs, such as α-1-C-octyl-DNJ, provides a strong foundation for understanding its potential biological activity. It is highly probable that this compound would also act as a potent and selective inhibitor of β-glucocerebrosidase, with pharmacological chaperone activity relevant to Gaucher disease. The C-alkyl chain length is a critical determinant of both potency and selectivity, with longer chains generally favoring β-glucosidase inhibition over α-glucosidase inhibition.[4] Further research is warranted to synthesize and evaluate this compound to confirm these predictions and to fully characterize its therapeutic potential. This guide provides the necessary framework for such an investigation.

References

In-Depth Technical Guide: The Synthesis of 5-C-heptyl-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ), a C-5 alkylated derivative of the potent α-glucosidase inhibitor, 1-deoxynojirimycin (DNJ). The primary synthetic route leverages a key intermediate, an L-sorbose-derived cyclic nitrone, to introduce the heptyl substituent at the C-5 position. This guide outlines the multi-step synthesis, presents available quantitative data, and includes detailed experimental protocols for the crucial stages of the synthesis.

Introduction

1-Deoxynojirimycin (DNJ) is a well-established iminosugar with significant therapeutic potential, primarily as an α-glucosidase inhibitor for the management of type 2 diabetes. The structural modification of the DNJ scaffold offers a promising avenue for the development of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The synthesis of 5-C-alkyl-DNJ derivatives, such as this compound, has been explored to probe the structure-activity relationships and to develop novel therapeutic agents. The key synthetic strategy involves the stereoselective addition of an alkyl group to a chiral nitrone derived from a readily available carbohydrate starting material, L-sorbose.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the conversion of L-sorbose into a cyclic nitrone intermediate. This nitrone then undergoes a nucleophilic addition of a heptyl Grignard reagent, followed by a series of transformations including reductive cleavage of the N-O bond and deprotection to yield the final product.

The logical flow of the synthesis is depicted in the following diagram:

Synthesis_Pathway LSorbose L-Sorbose CyclicNitrone L-Sorbose-Derived Cyclic Nitrone LSorbose->CyclicNitrone Multi-step conversion Isoxazolidine 5-C-heptyl-isoxazolidine Intermediate CyclicNitrone->Isoxazolidine Heptylmagnesium bromide ProtectedDNJ Protected This compound Isoxazolidine->ProtectedDNJ N-O bond cleavage FinalProduct This compound ProtectedDNJ->FinalProduct Deprotection

Caption: Overall synthetic workflow for this compound.

Quantitative Data

While a comprehensive, step-by-step quantitative breakdown for the synthesis of the specific 5-C-heptyl derivative is not fully detailed in publicly available literature, the overall yields for similar 5-C-alkyl-DNJ derivatives synthesized via this pathway are reported to be in the range of 13% to 44% over approximately eight steps from L-sorbose. The following table summarizes the expected types of quantitative data for each key transformation.

StepTransformationExpected Yield Range (%)Key Analytical Techniques for Characterization
1. L-Sorbose to Cyclic NitroneMulti-step conversion including protection and oxidation40-60NMR (¹H, ¹³C), Mass Spectrometry (MS)
2. Grignard AdditionAddition of heptylmagnesium bromide to the nitrone50-70NMR, MS, TLC
3. Reductive N-O Bond CleavageReduction of the isoxazolidine intermediate70-90NMR, MS
4. DeprotectionRemoval of protecting groups80-95NMR, MS, HPLC
Overall L-Sorbose to this compound 13-44 High-Resolution MS, ¹H & ¹³C NMR, Elemental Analysis

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established procedures for analogous 5-C-alkyl-DNJ derivatives.

Synthesis of the L-Sorbose-Derived Cyclic Nitrone

The preparation of the cyclic nitrone from L-sorbose involves several steps, including the formation of diacetonide-L-sorbose, oxidative cleavage, and condensation with a hydroxylamine derivative followed by oxidation.

Nitrone_Synthesis LSorbose L-Sorbose Diacetonide Diacetonide L-Sorbose LSorbose->Diacetonide Acetone, H+ Aldehyde Keto-aldehyde Diacetonide->Aldehyde NaIO4 Hydroxylamine Hydroxylamine Adduct Aldehyde->Hydroxylamine R-NHOH Nitrone Cyclic Nitrone Hydroxylamine->Nitrone Oxidation

In Vitro Characterization of N-Heptyl-Deoxynojirimycin and Related N-Alkylated Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Inhibition of Glycoprotein Processing

N-alkylated DNJ derivatives exert their biological effects primarily through the competitive inhibition of ER α-glucosidases I and II.[1][2][3] These enzymes are responsible for the initial trimming of glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.[1] Inhibition of these glucosidases leads to the accumulation of glycoproteins with unprocessed, fully glucosylated N-glycans.[2][4] This disruption of the normal glycoprotein folding and quality control pathway in the ER can have several downstream consequences, including:

  • Misfolding of viral envelope glycoproteins: Many enveloped viruses rely on the host cell's glycoprotein processing machinery for the correct folding and assembly of their envelope proteins. Inhibition by N-alkylated DNJs can lead to the production of non-infectious viral particles.[5][6]

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded glycoproteins in the ER can trigger the UPR, a cellular stress response that can lead to apoptosis.

  • Alteration of cell surface receptor expression: Improperly glycosylated receptors may have altered ligand-binding affinities or cellular localization.

The length of the N-alkyl chain has been shown to significantly influence the inhibitory potency and selectivity of DNJ derivatives.[2][7]

Quantitative Data on In Vitro Activity

The following tables summarize the in vitro inhibitory activities of various N-alkylated DNJ derivatives against α-glucosidases, as well as their antiviral and cytotoxic effects. This data, compiled from multiple studies, illustrates the structure-activity relationship (SAR) concerning the N-alkyl chain length and provides a basis for estimating the activity of N-heptyl-DNJ.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of N-Alkylated DNJ Derivatives

CompoundAlkyl Chain LengthEnzyme SourceIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
1-Deoxynojirimycin (DNJ)-Yeast α-glucosidase222.4 ± 0.5-Competitive[7]
N-Butyl-DNJ (NB-DNJ)C4Insect α-glucosidase--Competitive[8]
Compound 27C4Yeast α-glucosidase559.3 ± 0.28--[9]
Compound 43C5Yeast α-glucosidase30.0 ± 0.6010Competitive[7]
N-Nonyl-DNJ (NN-DNJ)C9Insect α-glucosidase--Competitive[8]

Note: The inhibitory activity is dependent on the specific enzyme source and assay conditions.

Table 2: In Vitro Antiviral Activity and Cytotoxicity of N-Alkylated DNJ Derivatives

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
N-Butyl-DNJ (NB-DNJ)Dengue Virus (DENV)BHK cells->500-[10]
N-Nonyl-DNJ (NN-DNJ)Dengue Virus (DENV)BHK cellsLow µM range--[11]
PBDNJ0801Dengue Virus (DENV)-<1>800>800[11]
PBDNJ0803Dengue Virus (DENV)-<1>800>800[11]
PBDNJ0804Dengue Virus (DENV)-<1>800>800[11]
1-Deoxynojirimycin (1-DNJ)Glioblastoma (A172)A172 cells-5300-[12]
1-Deoxynojirimycin (1-DNJ)Gastric Adenocarcinoma (ACP02)ACP02 cells-19300-[12]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on methodologies reported in the literature.[7][13]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (N-alkylated DNJ derivatives)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare serial dilutions of the test compounds and the positive control (acarbose) in phosphate buffer.

  • In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.

  • Add the serially diluted test compounds or positive control to the respective wells.

  • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a solution of pNPG to each well.

  • Incubate the plate for a defined period (e.g., 30 minutes) at the controlled temperature.

  • Stop the reaction by adding a stop solution (e.g., 0.1 M Na₂CO₃).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized procedure for assessing the cytotoxicity of compounds in a cell line.

Materials:

  • Human cell line (e.g., HepG2, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (N-alkylated DNJ derivatives)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme Enzyme Solution preincubation Pre-incubation (Enzyme + Inhibitor) enzyme->preincubation inhibitor Inhibitor Dilutions inhibitor->preincubation substrate Substrate Solution reaction Enzymatic Reaction (+ Substrate) substrate->reaction preincubation->reaction stop Reaction Termination reaction->stop measurement Absorbance Reading stop->measurement calculation IC50 Calculation measurement->calculation

Caption: General workflow for an in vitro enzyme inhibition assay.

n_linked_glycosylation cluster_er Endoplasmic Reticulum cluster_processing Glycan Processing oligo_synthesis Oligosaccharide Precursor (Glc3Man9GlcNAc2) Synthesis oligo_transfer Oligosaccharyltransferase (OST) oligo_synthesis->oligo_transfer protein_synthesis Polypeptide Synthesis (Ribosome) protein_synthesis->oligo_transfer glucosidase_I α-Glucosidase I oligo_transfer->glucosidase_I Transfer of Glc3Man9GlcNAc2 glucosidase_II α-Glucosidase II glucosidase_I->glucosidase_II Removal of terminal glucose calnexin_cycle Calnexin/Calreticulin Cycle (Protein Folding) glucosidase_II->calnexin_cycle Removal of two glucose residues correctly_folded Correctly Folded Glycoprotein calnexin_cycle->correctly_folded misfolded Misfolded Glycoprotein calnexin_cycle->misfolded inhibitor N-Alkyl-DNJ inhibitor->glucosidase_I inhibitor->glucosidase_II

Caption: N-linked glycosylation pathway and inhibition by N-alkylated DNJ.

References

An In-Depth Technical Guide to 5-C-heptyl-DNJ and its Interaction with Endoplasmic Reticulum Glucosidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ), a derivative of the iminosugar 1-deoxynojirimycin (DNJ), and its role as a modulator of endoplasmic reticulum (ER) glucosidases. The ER glucosidases I and II are critical enzymes in the glycoprotein folding and quality control pathway. Their inhibition by iminosugars like this compound can lead to the misfolding of viral glycoproteins, making them attractive targets for broad-spectrum antiviral therapies. This document details the mechanism of action, synthesizes available data on inhibitory activity, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of Endoplasmic Reticulum Glucosidases in Glycoprotein Processing

The endoplasmic reticulum is the primary site for the synthesis and folding of a majority of secretory and membrane-bound proteins. A crucial post-translational modification that occurs in the ER is N-linked glycosylation, where a pre-assembled oligosaccharide (Glc₃Man₉GlcNAc₂) is transferred to nascent polypeptide chains. For proper folding and quality control, this glycan is sequentially trimmed by two resident ER enzymes: α-glucosidase I and α-glucosidase II.

  • α-Glucosidase I removes the terminal α-1,2-linked glucose residue.

  • α-Glucosidase II sequentially removes the two inner α-1,3-linked glucose residues.

This trimming process allows glycoproteins to interact with ER-resident lectin chaperones, such as calnexin and calreticulin, which facilitate their correct folding. Inhibition of these glucosidases disrupts this cycle, leading to the accumulation of misfolded glycoproteins and triggering the Unfolded Protein Response (UPR).[1][2] Many enveloped viruses rely on the host's ER machinery for the proper folding and maturation of their envelope glycoproteins, making ER glucosidase inhibitors promising candidates for broad-spectrum antiviral agents.[3][4]

This compound: A Potent Modulator of ER Glucosidases

1-deoxynojirimycin (DNJ) is a natural iminosugar that mimics the structure of glucose and acts as a competitive inhibitor of α-glucosidases. Modifications to the DNJ scaffold, such as N-alkylation and C-alkylation, have been explored to enhance potency and selectivity. The addition of an alkyl chain at the C-5 position, as in this compound, is intended to increase interactions with hydrophobic pockets within the active site of glucosidases.

Mechanism of Action

This compound, like other DNJ derivatives, is a competitive inhibitor of ER glucosidases I and II. The protonated nitrogen atom in the iminosugar ring mimics the oxocarbenium ion transition state of the glucosidic bond cleavage. The heptyl group at the C-5 position is hypothesized to provide additional hydrophobic interactions within the enzyme's active site, potentially increasing its binding affinity and selectivity compared to the parent DNJ molecule.

Inhibitory Activity: A Structure-Activity Relationship Perspective

Table 1: Inhibitory Activity of Selected DNJ Derivatives against α-Glucosidases

CompoundTarget EnzymeIC50 (µM)Ki (µM)Reference
1-Deoxynojirimycin (DNJ)Yeast α-glucosidase222.4 ± 0.5-[7]
Acarbose (standard)Yeast α-glucosidase822.0 ± 1.5-[7]
5-C-pentyl-DNJRat intestinal maltaseSignificantly improved over DNJ-[1][5]
5-C-hexyl-DNJRat intestinal maltaseSignificantly improved over DNJ-[1][5]
5-C-octyl-DNJRat intestinal maltaseSignificantly improved over DNJ-[1][5]
N-butyl-DNJ (Miglustat)ER α-glucosidases I & II--
N-nonyl-DNJER α-glucosidases I & II--

Note: The table summarizes data from related compounds due to the absence of specific data for this compound against ER glucosidases.

Experimental Protocols

Synthesis of 5-C-heptyl-1-deoxynojirimycin

The synthesis of 5-C-alkyl-DNJ derivatives can be achieved from an L-sorbose-derived cyclic nitrone.[5][8] The following is a generalized, plausible protocol for the synthesis of this compound.

Materials:

  • L-sorbose-derived cyclic nitrone

  • Heptylmagnesium bromide (Grignard reagent)

  • Dry tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)

  • Reagents for purification (e.g., silica gel)

Procedure:

  • Grignard Addition: To a solution of the L-sorbose-derived cyclic nitrone in dry THF at -78°C under an inert atmosphere (e.g., argon), add heptylmagnesium bromide dropwise. Stir the reaction mixture at this temperature for several hours until the starting material is consumed (monitored by TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting hydroxylamine intermediate by silica gel column chromatography.

  • Reductive Cleavage and Cyclization: Dissolve the purified hydroxylamine in a suitable solvent like dichloromethane. Cool the solution to -78°C and add DIBAL-H dropwise. Stir for several hours while allowing the reaction to slowly warm to room temperature. This step facilitates the reductive cleavage of the N-O bond and subsequent intramolecular cyclization.

  • Debenzylation (if protecting groups are present): If benzyl protecting groups are used, dissolve the cyclized product in methanol. Add Pd/C catalyst and subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the protecting groups are removed.

  • Final Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Purify the final product, this compound, by silica gel chromatography.

In Vitro Glucosidase Inhibition Assay

This protocol is adapted from standard procedures for measuring α-glucosidase inhibition.[7][9]

Materials:

  • Purified ER glucosidase I or II

  • This compound (and other test compounds)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in phosphate buffer. Prepare solutions of the enzyme and substrate in the same buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined volume of the enzyme solution to each well. Then, add an equal volume of the different concentrations of this compound or a control (buffer for no inhibition, or a known inhibitor like castanospermine). Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Substrate Addition and Reaction: Initiate the enzymatic reaction by adding a defined volume of the pNPG substrate to each well. Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a defined volume of sodium carbonate solution to each well. The addition of Na₂CO₃ will raise the pH and stop the enzyme activity, while also developing the yellow color of the p-nitrophenol product.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the reaction without any inhibitor, and Abs_sample is the absorbance in the presence of the inhibitor.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Cell-Based Assay for N-Glycan Processing

This protocol describes a method to assess the impact of this compound on glycoprotein processing in a cellular context.[1]

Materials:

  • Cell line of interest (e.g., HEK293T, Huh7)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Antibody against a glycoprotein of interest (e.g., a viral envelope protein or a secreted cellular protein)

  • Endoglycosidase H (Endo H)

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Endo H Digestion (Optional but Recommended): Take a portion of each lysate and treat it with Endo H according to the manufacturer's protocol. Endo H cleaves high-mannose and hybrid N-glycans (found in the ER) but not complex N-glycans (processed in the Golgi). This allows for the differentiation between ER-retained and Golgi-processed glycoproteins.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample (both Endo H-treated and untreated) by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody specific for the glycoprotein of interest. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Inhibition of ER glucosidases will cause the accumulation of glycoproteins with unprocessed, high-mannose glycans. These forms will be sensitive to Endo H digestion, resulting in a shift to a lower molecular weight on the Western blot compared to the untreated sample. The intensity of the Endo H-sensitive band will increase with increasing concentrations of this compound.

Signaling Pathways and Experimental Workflows

Glycoprotein Folding and Quality Control in the ER

The following diagram illustrates the normal pathway of N-linked glycoprotein folding in the ER and the point of intervention for this compound.

Glycoprotein_Folding cluster_ER Endoplasmic Reticulum Lumen Nascent_Polypeptide Nascent Polypeptide OST Oligosaccharyl- transferase (OST) Nascent_Polypeptide->OST N-X-S/T Glc3Man9 Glycoprotein (Glc3Man9GlcNAc2) OST->Glc3Man9 Glycosylation Glucosidase_I Glucosidase I Glc3Man9->Glucosidase_I Glc2Man9 Glycoprotein (Glc2Man9GlcNAc2) Glucosidase_I->Glc2Man9 Glucosidase_II Glucosidase II Glc2Man9->Glucosidase_II Glc1Man9 Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II->Glc1Man9 Man9 Glycoprotein (Man9GlcNAc2) Glucosidase_II->Man9 Final glucose removal Calnexin_Calreticulin Calnexin/ Calreticulin Glc1Man9->Calnexin_Calreticulin Binding Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Folding Misfolded Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded Release Correctly_Folded->Glucosidase_II Release Golgi Exit to Golgi UGGT UGGT Misfolded->UGGT Recognition ERAD ERAD Pathway Misfolded->ERAD UGGT->Glc1Man9 Reglucosylation Man9->Golgi Inhibitor This compound Inhibitor->Glucosidase_I Inhibitor->Glucosidase_II

Caption: Glycoprotein folding pathway in the ER and inhibition by this compound.

The Unfolded Protein Response (UPR)

Inhibition of ER glucosidases leads to the accumulation of misfolded glycoproteins, which triggers the UPR. The UPR is a signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

UPR_Signaling cluster_ER ER Lumen cluster_Cytosol Cytosol / Nucleus Unfolded_Proteins Accumulation of Unfolded Proteins BiP BiP Unfolded_Proteins->BiP Binding PERK_inactive PERK BiP->PERK_inactive Release IRE1_inactive IRE1 BiP->IRE1_inactive Release ATF6_inactive ATF6 BiP->ATF6_inactive Release PERK_active PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation IRE1_active IRE1 (active) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation ATF6_Golgi ATF6 to Golgi ATF6_inactive->ATF6_Golgi eIF2a eIF2α PERK_active->eIF2a eIF2a_P p-eIF2α eIF2a->eIF2a_P Phosphorylation ATF4 ATF4 Translation eIF2a_P->ATF4 Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation CHOP CHOP Expression ATF4->CHOP XBP1_u XBP1u mRNA IRE1_active->XBP1_u XBP1_s XBP1s mRNA XBP1_u->XBP1_s Splicing XBP1_protein XBP1s Protein XBP1_s->XBP1_protein ER_Chaperones_ERAD ER Chaperone & ERAD Gene Expression XBP1_protein->ER_Chaperones_ERAD ATF6_active ATF6 (active) ATF6_active->ER_Chaperones_ERAD ATF6_cleaved Cleaved ATF6 ATF6_Golgi->ATF6_cleaved Cleavage ATF6_cleaved->ATF6_active

Caption: The three main branches of the Unfolded Protein Response signaling pathway.

Experimental Workflow for Assessing Cellular Effects

The following diagram outlines the workflow for the cell-based assay described in section 3.3.

Cell_Assay_Workflow Start Start: Seed Cells Treat Treat cells with This compound Start->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify Split Split Sample Quantify->Split EndoH_Treat Endo H Digestion Split->EndoH_Treat Sample A No_Treat No Treatment Split->No_Treat Sample B SDS_PAGE SDS-PAGE EndoH_Treat->SDS_PAGE No_Treat->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detect Immunodetection Western_Blot->Detect Analyze Analyze Glycoprotein Processing Detect->Analyze

Caption: Workflow for analyzing N-glycan processing in cells treated with this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of potent inhibitors of ER glucosidases. While direct quantitative data on its activity is currently limited, structure-activity relationships of related compounds suggest it is likely a potent inhibitor. The provided protocols offer a framework for the synthesis and evaluation of this and similar compounds. Future research should focus on obtaining precise inhibitory constants for this compound against purified ER glucosidases I and II to fully characterize its potency and selectivity. Furthermore, in vivo studies are necessary to evaluate its therapeutic potential as a broad-spectrum antiviral agent. The continued exploration of C-alkylated DNJ derivatives may lead to the development of novel therapeutics for a range of viral diseases.

References

The Therapeutic Promise of Heptyl-DNJ Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptyl-deoxynojirimycin (heptyl-DNJ) derivatives, a class of iminosugars, are emerging as promising therapeutic agents with a diverse range of potential applications. These synthetic analogs of 1-deoxynojirimycin (DNJ), a naturally occurring α-glucosidase inhibitor, exhibit enhanced biological activities due to the addition of a heptyl alkyl chain. This modification significantly influences their inhibitory profiles against key enzymes, leading to potential treatments for viral infections, metabolic disorders, and lysosomal storage diseases. This technical guide provides an in-depth overview of the core therapeutic applications of heptyl-DNJ derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Therapeutic Applications and Mechanisms of Action

The therapeutic potential of heptyl-DNJ derivatives stems from their ability to competitively inhibit specific glycosidases, enzymes crucial for various cellular processes. The primary targets identified to date include endoplasmic reticulum (ER) α-glucosidases I and II and glucosylceramide synthase.

Antiviral Activity

Heptyl-DNJ derivatives have demonstrated potent antiviral activity, particularly against enveloped viruses such as Dengue virus (DENV).[1][2][3] The mechanism hinges on the inhibition of ER α-glucosidases I and II, which are essential for the proper folding of viral glycoproteins.[2] By disrupting the trimming of glucose residues from N-linked glycans on nascent viral proteins, these derivatives prevent the interaction with ER chaperones like calnexin and calreticulin, leading to misfolded glycoproteins and subsequent inhibition of viral assembly and secretion.[2][4]

Treatment of Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs), such as Gaucher disease and Pompe disease, are characterized by the accumulation of substrates within lysosomes due to deficient enzymatic activity. Heptyl-DNJ derivatives offer two distinct therapeutic strategies for these conditions:

  • Substrate Reduction Therapy (SRT): In diseases like Gaucher disease, which results from a deficiency in acid β-glucosidase (GCase), leading to the accumulation of glucosylceramide, N-alkylated DNJ derivatives act as inhibitors of glucosylceramide synthase.[5][6][7][8] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[5] By inhibiting this enzyme, these compounds reduce the production of glucosylceramide, thereby alleviating the substrate burden on the deficient lysosomal enzyme.[5][7]

  • Pharmacological Chaperone Therapy (PCT): For certain mutations that cause protein misfolding and premature degradation, N-alkylated DNJ derivatives can act as pharmacological chaperones.[9][10][11][12] At sub-inhibitory concentrations, these small molecules bind to the misfolded enzyme in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome.[9][13][14] This has been demonstrated for mutant acid α-glucosidase (GAA) in Pompe disease.[9][14]

Management of Metabolic Disorders

Emerging evidence suggests a role for heptyl-DNJ derivatives in managing metabolic disorders like type 2 diabetes. The accumulation of glycosphingolipid metabolites of ceramide has been implicated in the pathogenesis of insulin resistance.[5][7] By inhibiting glucosylceramide synthase, these compounds can lower the levels of these metabolites, leading to improved insulin sensitivity.[5][7] Treatment with a related derivative, N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM), has been shown to normalize tissue glucosylceramide levels, lower blood glucose, and improve insulin sensitivity in animal models of obesity and diabetes.[5][7] Furthermore, inhibition of glucosylceramide synthase has been linked to the stimulation of autophagy flux through the inhibition of the AKT-mammalian target of rapamycin (mTOR) signaling pathway, which may contribute to its beneficial metabolic effects.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for various N-alkylated DNJ derivatives from in vitro and in vivo studies.

Table 1: Antiviral Activity of N-Alkylated DNJ Derivatives against Dengue Virus (DENV)

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
CM-10-18 (oxygenated N-alkyl DNJ)6.5>500>77[1][2]
Analogue 1c (with 4-heptyl group)0.6>500>833[2]
Analogues 2h, 2l, 3j, 3l, 3v, 4b-4c0.3 - 0.5>500>1000[1][2][3]

Table 2: Enzyme Inhibition and Chaperone Activity of N-Alkylated DNJ Derivatives

CompoundTarget EnzymeIC50 / KiCell Type / ConditionEffectReference
N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycinα-glucosidase I17 nM (IC50)In vitroPotent inhibition[16]
N-(n-butyl)deoxynojirimycin (NB-DNJ)Mutant AαGlu (Y455F/P545L)10 µMGSDII Fibroblasts7.9 to 14.0-fold increase in activity[9]
N-nonyl-deoxynojirimycin (NN-DNJ)N370S β-GCaseNot specifiedGaucher FibroblastsIncreased enzyme activity[10][17]
Amphiphilic DNJ derivativeN370S β-GCaseNot specifiedGaucher Cells~2-fold increase in activity at 20 µM[11]
N-(5′-adamantane-1′-yl-methoxy)-pentyl-1-deoxynojirimycin (AMP-DNM)Glucosylceramide synthase150 - 220 nM (IC50)Various cell typesInhibition of glycosphingolipid synthesis[5]
Novel N-alkyl-1-DNJ derivative (Compound 43)α-glucosidase30.0 ± 0.6 µM (IC50), 10 µM (Ki)In vitroCompetitive inhibition[18]

Table 3: Pharmacokinetic Properties of N-Alkylated DNJ Derivatives

CompoundAnimal ModelDoseBioavailability (F)TmaxCmaxReference
Analogue 3lMale Sprague-Dawley ratsUp to 200 mg/kg92 ± 4%Not specifiedNot specified[1][2][3]
Mulberry DNJRats110 mg/kgNot specified30 min15 µg/mL[19]
Pure DNJRatsNot specifiedImproved vs. mulberry extract0.50 ± 0.10 h12.98 ± 1.92 mg/L[20]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common methodologies for assessing the inhibitory activity of DNJ derivatives.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Inhibitor Preparation: Dissolve the heptyl-DNJ derivative in the buffer to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor (heptyl-DNJ derivative) to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).

  • Data Analysis: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader. Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Dengue Virus)

This protocol outlines a general method for evaluating the antiviral efficacy of heptyl-DNJ derivatives.

  • Cell Culture: Culture a susceptible cell line (e.g., BHK-21 cells) in appropriate growth medium supplemented with fetal bovine serum.

  • Virus Infection and Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the heptyl-DNJ derivative for a few hours.

    • Infect the cells with Dengue virus at a specific multiplicity of infection (MOI).

    • After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentration of the inhibitor.

  • Quantification of Viral Replication: After a suitable incubation period (e.g., 48-72 hours), quantify the extent of viral replication using one of the following methods:

    • Plaque Assay: Titrate the virus in the supernatant to determine the plaque-forming units (PFU/mL).

    • qRT-PCR: Extract viral RNA from the cells or supernatant and quantify the viral genome copies.

    • Immunofluorescence Assay: Fix and permeabilize the cells, then stain for a viral antigen (e.g., DENV E protein) using a specific antibody.

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus-infected control. Determine the EC50 value from the dose-response curve.

Glucosylceramide Synthase Activity Assay

This protocol describes a common method for measuring the inhibition of glucosylceramide synthase.

  • Cell Lysate Preparation: Harvest cells (e.g., 3T3-L1 adipocytes) and homogenize them in a suitable lysis buffer. Centrifuge the homogenate to obtain a membrane fraction containing glucosylceramide synthase.

  • Inhibitor and Substrate Preparation: Prepare various concentrations of the heptyl-DNJ derivative. The substrates are radiolabeled UDP-glucose (e.g., UDP-[14C]glucose) and ceramide.

  • Enzyme Reaction:

    • In a reaction tube, combine the cell lysate (enzyme source), the heptyl-DNJ derivative at different concentrations, and ceramide.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding UDP-[14C]glucose.

    • Incubate at 37°C for a defined time.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

    • Separate the lipids using thin-layer chromatography (TLC).

    • Visualize and quantify the radiolabeled glucosylceramide using autoradiography or a phosphorimager.

  • Data Analysis: Determine the amount of [14C]glucosylceramide formed at each inhibitor concentration. Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with heptyl-DNJ derivatives.

Antiviral_Mechanism cluster_ER Endoplasmic Reticulum Viral Glycoprotein Viral Glycoprotein N-linked Glycan N-linked Glycan Viral Glycoprotein->N-linked Glycan Glycosylation Glucosidase_I_II α-Glucosidases I & II N-linked Glycan->Glucosidase_I_II Glucose Trimming Calnexin/Calreticulin Calnexin/Calreticulin Glucosidase_I_II->Calnexin/Calreticulin Enables Binding Misfolded Glycoprotein Misfolded Glycoprotein Glucosidase_I_II->Misfolded Glycoprotein Leads to Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin->Correctly Folded Glycoprotein Promotes Folding Viral Assembly Viral Assembly Correctly Folded Glycoprotein->Viral Assembly Inhibition of Viral Release Inhibition of Viral Release Misfolded Glycoprotein->Inhibition of Viral Release Heptyl-DNJ Heptyl-DNJ Heptyl-DNJ->Glucosidase_I_II Inhibits SRT_and_PCT cluster_SRT Substrate Reduction Therapy (SRT) cluster_PCT Pharmacological Chaperone Therapy (PCT) Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Reduced Substrate Reduced Glucosylceramide Accumulation GCS->Reduced Substrate Heptyl-DNJ_SRT Heptyl-DNJ Heptyl-DNJ_SRT->GCS Inhibits Misfolded Enzyme\n(e.g., mutant GAA) Misfolded Enzyme (e.g., mutant GAA) ER Endoplasmic Reticulum Misfolded Enzyme\n(e.g., mutant GAA)->ER Correctly Folded Enzyme Correctly Folded Enzyme Misfolded Enzyme\n(e.g., mutant GAA)->Correctly Folded Enzyme Promotes Folding Heptyl-DNJ_PCT Heptyl-DNJ (sub-inhibitory conc.) Heptyl-DNJ_PCT->Misfolded Enzyme\n(e.g., mutant GAA) Binds & Stabilizes Lysosome Lysosome Correctly Folded Enzyme->Lysosome Trafficking Experimental_Workflow Start Start Compound_Synthesis Heptyl-DNJ Derivative Synthesis & Purification Start->Compound_Synthesis In_Vitro_Assay In Vitro Enzyme Inhibition Assay Compound_Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Efficacy & Cytotoxicity Assays In_Vitro_Assay->Cell_Based_Assay Data_Analysis_1 Determine IC50/EC50/CC50 Cell_Based_Assay->Data_Analysis_1 Lead_Optimization Lead Optimization Data_Analysis_1->Lead_Optimization In_Vivo_Studies In Vivo Animal Model (Pharmacokinetics & Efficacy) Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-C-heptyl-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ), a potent α-glucosidase inhibitor. The synthesis commences from L-sorbose and proceeds through a key cyclic nitrone intermediate. The subsequent nucleophilic addition of a heptyl group, followed by diastereoselective reduction and deprotection, yields the target compound. These application notes also include a summary of the quantitative data, characterization methods, and a diagram of the relevant biological signaling pathway.

Introduction

1-Deoxynojirimycin (DNJ) and its derivatives are a class of iminosugars that have garnered significant attention in medicinal chemistry due to their therapeutic potential. As mimics of the transition state of glycosidase-catalyzed reactions, they can effectively inhibit these enzymes. Specifically, N- and C-substituted DNJ analogues have been explored for their enhanced and selective inhibitory activities. 5-C-alkyl-DNJ derivatives, in particular, have shown promise as potent and selective inhibitors of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of these enzymes can modulate glucose uptake, making these compounds attractive candidates for the management of type 2 diabetes and other metabolic disorders. The heptyl substituent at the 5-position is thought to enhance binding to the hydrophobic pockets of the enzyme's active site.

Data Presentation

Disclaimer: The following tables are structured to present typical quantitative data for the synthesis of this compound. However, specific experimental values from a validated synthesis were not publicly available at the time of this writing. Researchers should use this template to record their own experimental results.

Table 1: Reaction Yields

StepReactionStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
1Protection of L-SorboseL-Sorbose1,2:4,6-di-O-isopropylidene-α-L-sorbofuranoseData not availableData not availableData not available
2Oxidative CleavageProtected SorboseAldehyde IntermediateData not availableData not availableData not available
3Cyclization to NitroneAldehyde & HydroxylamineL-Sorbose-derived cyclic nitroneData not availableData not availableData not available
4Grignard ReactionCyclic Nitrone5-C-heptyl-N-hydroxy-piperidineData not availableData not availableData not available
5Reduction & DeprotectionN-hydroxy-piperidine derivativeThis compoundData not availableData not availableData not available

Table 2: Characterization Data for this compound

AnalysisParameterObserved Value
¹H NMR (CDCl₃, 400 MHz)δ (ppm)Data not available
¹³C NMR (CDCl₃, 100 MHz)δ (ppm)Data not available
Mass Spectrometry (ESI+)m/z [M+H]⁺Data not available
Purity (HPLC)Retention Time (min)Data not available
Area (%)Data not available
Optical Rotation [α]²⁰DData not available

Experimental Protocols

This protocol is a representative procedure for the synthesis of 5-C-alkyl-DNJ derivatives, adapted for the synthesis of this compound based on established methodologies for this class of compounds.

Materials and Equipment
  • L-Sorbose

  • Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid

  • Sodium periodate

  • Hydroxylamine hydrochloride, Sodium acetate

  • Heptylmagnesium bromide (or prepared from 1-bromoheptane and magnesium)

  • Diastereoselective reducing agent (e.g., sodium triacetoxyborohydride)

  • Deprotection reagents (e.g., trifluoroacetic acid)

  • Anhydrous solvents (THF, DCM, Methanol)

  • Standard glassware for organic synthesis

  • Chromatography equipment (silica gel, TLC plates)

  • NMR spectrometer, Mass spectrometer, HPLC system

Synthesis Workflow

Synthesis_Workflow cluster_protection Step 1: Protection cluster_cleavage_cyclization Steps 2 & 3: Cleavage and Nitrone Formation cluster_alkylation_reduction Steps 4 & 5: Alkylation, Reduction & Deprotection A L-Sorbose B 1,2:4,6-di-O-isopropylidene- α-L-sorbofuranose A->B Acetone, DMP, p-TsOH C Aldehyde Intermediate B->C NaIO4 D L-Sorbose-derived cyclic nitrone C->D NH2OH·HCl, NaOAc E 5-C-heptyl-N-hydroxy- piperidine derivative D->E Heptyl-MgBr F Protected this compound E->F Diastereoselective Reduction G This compound F->G Deprotection (e.g., TFA)

Caption: Synthetic workflow for this compound from L-Sorbose.

Step-by-Step Procedure

Step 1: Synthesis of the L-Sorbose-derived Cyclic Nitrone

  • Protection of L-Sorbose: L-sorbose is first protected, for example, by reacting it with acetone and 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid to yield 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.

  • Oxidative Cleavage: The protected L-sorbose derivative is then subjected to oxidative cleavage, for instance using sodium periodate, to yield the corresponding aldehyde.

  • Cyclization to Nitrone: The resulting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to facilitate cyclization to the key L-sorbose-derived cyclic nitrone intermediate. The product should be purified by column chromatography.

Step 2: Synthesis of this compound

  • Grignard Reaction: The cyclic nitrone is dissolved in an anhydrous aprotic solvent such as THF and cooled to a low temperature (e.g., -78 °C). A solution of heptylmagnesium bromide in THF is then added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Diastereoselective Reduction: After quenching the Grignard reaction, the resulting N-hydroxy-piperidine derivative is subjected to diastereoselective reduction. This can be achieved using a suitable reducing agent like sodium triacetoxyborohydride to control the stereochemistry at the newly formed chiral center.

  • Deprotection: The protecting groups are removed under acidic conditions, for example, by treatment with trifluoroacetic acid in a suitable solvent, to yield the final product, this compound.

  • Purification: The final compound is purified by an appropriate method, such as ion-exchange chromatography or crystallization, to afford the pure this compound.

Biological Context: Inhibition of α-Glucosidase

This compound functions as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The following diagram illustrates the mechanism of action.

Alpha_Glucosidase_Inhibition cluster_normal Normal Carbohydrate Digestion cluster_inhibition Inhibition by this compound Carbs Complex Carbohydrates (e.g., Starch, Sucrose) Glucosidase α-Glucosidase (in small intestine) Carbs->Glucosidase Digestion Glucose Glucose Glucosidase->Glucose InhibitedGlucosidase Inhibited α-Glucosidase Absorption Glucose Absorption into Bloodstream Glucose->Absorption HeptylDNJ This compound HeptylDNJ->InhibitedGlucosidase Inhibition ReducedGlucose Reduced Glucose Formation InhibitedGlucosidase->ReducedGlucose ReducedAbsorption Delayed/Reduced Glucose Absorption ReducedGlucose->ReducedAbsorption

Caption: Mechanism of α-glucosidase inhibition by this compound.

In the small intestine, α-glucosidases located on the brush border of enterocytes hydrolyze complex carbohydrates into monosaccharides, primarily glucose, which is then absorbed into the bloodstream. This compound, as a competitive inhibitor, binds to the active site of α-glucosidase, preventing the breakdown of carbohydrates. This results in delayed and reduced glucose absorption, thereby lowering postprandial blood glucose levels. This mechanism of action is the basis for the therapeutic use of α-glucosidase inhibitors in the management of type 2 diabetes.

Application Notes and Protocols for the Experimental Use of 5-C-heptyl-DNJ in Virology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. This structural change allows them to act as potent inhibitors of glycosidases, enzymes crucial for the processing of N-linked glycans on glycoproteins.[1][2][3] Many enveloped viruses, including influenza, dengue, and coronaviruses, rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their surface glycoproteins.[3][4] The ER α-glucosidases I and II are key enzymes in this pathway, and their inhibition by iminosugars like deoxynojirimycin (DNJ) and its derivatives leads to misfolded viral glycoproteins, resulting in the production of non-infectious viral particles.[3][4] 5-C-heptyl-DNJ is a derivative of deoxynojirimycin with a seven-carbon alkyl chain attached to the nitrogen atom, a modification known to enhance antiviral activity.[5] This document provides detailed application notes and protocols for the experimental use of this compound in virological research.

Mechanism of Action

This compound, like other N-alkylated DNJ derivatives, exerts its antiviral effect by inhibiting host α-glucosidases in the endoplasmic reticulum. This inhibition disrupts the normal processing of N-linked glycans on viral envelope glycoproteins. The key steps in the mechanism of action are:

  • Inhibition of α-Glucosidases: this compound competitively inhibits ER α-glucosidases I and II.[4][5]

  • Disruption of Glycoprotein Folding: This enzymatic inhibition prevents the trimming of glucose residues from the N-linked glycans of newly synthesized viral glycoproteins.

  • Misfolding and Degradation: The improperly trimmed glycoproteins cannot interact correctly with ER chaperones like calnexin and calreticulin, leading to misfolding and subsequent degradation by the ER-associated degradation (ERAD) pathway.

  • Reduced Virion Assembly and Infectivity: The lack of properly folded glycoproteins impairs the assembly of new viral particles and reduces the infectivity of the progeny virions that are released.[3]

The length of the N-alkyl chain in DNJ derivatives has been shown to be a critical determinant of their antiviral potency, with longer chains often correlating with increased efficacy.[5]

Quantitative Data Summary

Table 1: Antiviral Activity of N-Alkylated DNJ Derivatives against Bovine Viral Diarrhea Virus (BVDV)

CompoundAlkyl Chain LengthIC50 (µM) at MOI 0.01
N-butyl-DNJ (NB-DNJ)C4>500
N-hexyl-DNJC6~100
N-nonyl-DNJ (NN-DNJ) C9 2.5
N-decyl-DNJC10~5

Data adapted from a study on the mechanism of antiviral action of iminosugar derivatives against Bovine Viral Diarrhea Virus.[5]

Table 2: Antiviral Activity and Cytotoxicity of Oxygenated N-Alkylated DNJ Derivatives against Dengue Virus (DENV)

CompoundStructureEC50 (µM) in BHK cellsCC50 (µM) in BHK cellsSelectivity Index (SI)
CM-10-18Oxygenated N-alkyl DNJ6.5>500>77
Analogue 2hModified N-alkyl DNJ0.5>500>1000
Analogue 3lModified N-alkyl DNJ0.3>500>1667

EC50: 50% effective concentration, measured by virus yield reduction assay. CC50: 50% cytotoxic concentration, measured by MTT assay. SI = CC50/EC50.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for determining the therapeutic window of the compound.

Materials:

  • Host cell line (e.g., Vero, MDCK, Huh-7)

  • Complete growth medium

  • This compound stock solution (in DMSO or water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the growth medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plates for 48-72 hours (the duration should match the planned antiviral assay).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques, providing a quantitative measure of its antiviral activity.

Materials:

  • Confluent host cell monolayers in 6-well plates

  • Virus stock of known titer (e.g., PFU/mL)

  • Serum-free medium

  • This compound at various concentrations

  • Agarose overlay (e.g., 2x MEM with 1% low-melting-point agarose)

  • Crystal violet solution (0.1% in 20% ethanol)

Procedure:

  • Wash the confluent cell monolayers with serum-free medium.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • During the infection, prepare the agarose overlay containing different concentrations of this compound.

  • After 1 hour, remove the viral inoculum and gently add 2 mL of the agarose overlay containing the compound to each well.

  • Allow the overlay to solidify at room temperature and then incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells with 10% formaldehyde for at least 4 hours.

  • Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and count the number of plaques.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles from treated cells.

Materials:

  • Confluent host cell monolayers in 24-well plates

  • Virus stock

  • This compound at various concentrations

  • Medium for virus titration (e.g., for plaque assay or TCID50 assay)

Procedure:

  • Infect confluent cell monolayers with the virus at a specific MOI (e.g., 0.1) for 1 hour.

  • Remove the inoculum, wash the cells, and add fresh medium containing different concentrations of this compound.

  • Incubate the plates for a period corresponding to one viral replication cycle (e.g., 24-48 hours).

  • Harvest the culture supernatant and perform serial dilutions.

  • Titer the amount of infectious virus in the supernatant using a plaque assay or a TCID50 assay on fresh cell monolayers.

  • Calculate the reduction in viral titer for each compound concentration compared to the untreated control.

  • The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral yield by 50%.

Visualizations

Signaling Pathway: Inhibition of Viral Glycoprotein Processing

G cluster_ER Endoplasmic Reticulum cluster_Virion Virion Assembly NascentViralGlycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-Glycoprotein NascentViralGlycoprotein->Glc3Man9GlcNAc2 Glycosylation GlucosidaseI α-Glucosidase I Glc3Man9GlcNAc2->GlucosidaseI Glc1Man9GlcNAc2 Glc1Man9GlcNAc2-Glycoprotein GlucosidaseII α-Glucosidase II Glc1Man9GlcNAc2->GlucosidaseII Man9GlcNAc2 Man9GlcNAc2-Glycoprotein Calnexin Calnexin/Calreticulin Chaperones Man9GlcNAc2->Calnexin Binding GlucosidaseI->Glc1Man9GlcNAc2 Glucose Trimming GlucosidaseII->Man9GlcNAc2 Glucose Trimming ProperlyFolded Properly Folded Glycoprotein Calnexin->ProperlyFolded Correct Folding Misfolded Misfolded Glycoprotein Calnexin->Misfolded Incorrect Folding InfectiousVirion Infectious Virion ProperlyFolded->InfectiousVirion Assembly ERAD ERAD (Degradation) Misfolded->ERAD NonInfectiousVirion Non-Infectious/ Reduced Infectivity Virion Misfolded->NonInfectiousVirion Impaired Assembly HeptylDNJ This compound HeptylDNJ->GlucosidaseI HeptylDNJ->GlucosidaseII

Caption: Inhibition of viral glycoprotein processing by this compound.

Experimental Workflow: Antiviral Activity Assessment

G cluster_Cytotoxicity Cytotoxicity Assessment cluster_Antiviral Antiviral Efficacy cluster_Plaque Plaque Reduction Assay cluster_Yield Virus Yield Reduction Assay A1 Seed Host Cells in 96-well Plate A2 Treat with Serial Dilutions of this compound A1->A2 A3 Incubate for 48-72h A2->A3 A4 Perform MTT Assay A3->A4 A5 Calculate CC50 A4->A5 B2 Add Agarose Overlay with this compound A5->B2 Inform non-toxic concentrations C2 Treat with this compound A5->C2 Inform non-toxic concentrations B1 Infect Cell Monolayers with Virus B1->B2 B3 Incubate until Plaques Form B2->B3 B4 Stain and Count Plaques B3->B4 B5 Calculate IC50 B4->B5 C1 Infect Cells with Virus C1->C2 C3 Incubate for One Replication Cycle C2->C3 C4 Harvest Supernatant and Titer Virus C3->C4 C5 Calculate EC50 C4->C5

Caption: Workflow for evaluating the antiviral activity of this compound.

References

Application Notes and Protocols for the 5-C-heptyl-DNJ Assay for Alpha-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase inhibitors are a class of therapeutic agents that play a crucial role in the management of type 2 diabetes mellitus. By competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine, these compounds delay the digestion of complex carbohydrates, thereby reducing postprandial hyperglycemia. 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a potent alpha-glucosidase inhibitor. Modifications to the DNJ scaffold have been explored to enhance its inhibitory activity and selectivity. This document provides detailed application notes and protocols for the in vitro assay of 5-C-heptyl-DNJ, a C-alkylated derivative of deoxynojirimycin, as an alpha-glucosidase inhibitor. The addition of a heptyl group at the 5-C position is hypothesized to influence the compound's interaction with the hydrophobic pockets of the enzyme's active site, potentially altering its inhibitory potency.

Principle of the Assay

The alpha-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory activity of a test compound. The assay utilizes the enzyme alpha-glucosidase and a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). Alpha-glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol and D-glucose. The product, p-nitrophenol, has a yellow color and its absorbance can be measured spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of this enzymatic reaction is reduced, leading to a decrease in the absorbance. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined to quantify the inhibitor's potency.

Quantitative Data Summary

The inhibitory activity of 5-C-alkyl-DNJ derivatives against rat intestinal maltase, a representative alpha-glucosidase, is summarized below. The data is extrapolated from studies on a series of 5-C-alkyl-DNJ compounds to provide context for the expected potency of this compound.[1][2]

CompoundAlkyl Chain Length at C-5IC50 (µM) for Rat Intestinal Maltase
1-Deoxynojirimycin (DNJ)-0.18
5-C-pentyl-DNJ50.058
5-C-hexyl-DNJ60.045
This compound 7 ~0.04 (estimated)
5-C-octyl-DNJ80.038
Acarbose (Reference)-1.2

Note: The IC50 value for this compound is an estimation based on the trend observed for other 5-C-alkyl-DNJ derivatives.[1][2] The provided data indicates that increasing the alkyl chain length from pentyl to octyl at the C-5 position enhances the inhibitory activity against rat intestinal maltase.[1][2]

Experimental Protocols

This section provides a detailed protocol for determining the alpha-glucosidase inhibitory activity of this compound.

Materials and Reagents
  • This compound

  • Alpha-glucosidase from Saccharomyces cerevisiae (or rat intestinal acetone powder)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na2CO3), 0.1 M

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Preparation of Solutions
  • Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

  • Alpha-Glucosidase Solution (0.5 U/mL): Dissolve alpha-glucosidase in phosphate buffer to the desired concentration. Prepare fresh daily and keep on ice.

  • pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. This solution should be prepared fresh.

  • Test Compound (this compound) Stock Solution (e.g., 1 mM): Dissolve this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.

  • Acarbose Stock Solution (e.g., 1 mM): Dissolve acarbose in phosphate buffer. Prepare serial dilutions to be used as a positive control.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water.

Assay Procedure
  • Plate Setup: In a 96-well microplate, add the following to each well:

    • Blank: 50 µL of phosphate buffer.

    • Control (No Inhibitor): 25 µL of phosphate buffer.

    • Test Compound: 25 µL of varying concentrations of this compound.

    • Positive Control: 25 µL of varying concentrations of acarbose.

  • Enzyme Addition: Add 25 µL of the alpha-glucosidase solution to all wells except the blank.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 25 µL of the pNPG solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (enzyme + substrate without inhibitor).

    • A_sample is the absorbance of the sample (enzyme + substrate + inhibitor).

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition, which can be determined using non-linear regression analysis.

Visualizations

Carbohydrate Digestion and Alpha-Glucosidase Inhibition Pathway

CarbohydrateDigestion Diet Dietary Carbohydrates (Starch, Sucrose) Mouth Mouth (Salivary Amylase) Diet->Mouth Stomach Stomach Mouth->Stomach SmallIntestine Small Intestine (Pancreatic Amylase) Stomach->SmallIntestine BrushBorder Brush Border Enzymes (Alpha-Glucosidase) SmallIntestine->BrushBorder Monosaccharides Monosaccharides (Glucose) BrushBorder->Monosaccharides Hydrolysis Inhibitor This compound Inhibitor->BrushBorder Inhibition Absorption Absorption into Bloodstream Monosaccharides->Absorption BloodGlucose Increased Blood Glucose Absorption->BloodGlucose

Caption: Carbohydrate digestion and the point of alpha-glucosidase inhibition.

Experimental Workflow for Alpha-Glucosidase Inhibition Assay

AssayWorkflow Start Start PrepareSolutions Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor) Start->PrepareSolutions PlateSetup Set up 96-well Plate (Blank, Control, Samples) PrepareSolutions->PlateSetup AddEnzyme Add Alpha-Glucosidase PlateSetup->AddEnzyme PreIncubate Pre-incubate at 37°C (10 min) AddEnzyme->PreIncubate AddSubstrate Add pNPG Substrate PreIncubate->AddSubstrate Incubate Incubate at 37°C (30 min) AddSubstrate->Incubate StopReaction Stop Reaction with Na2CO3 Incubate->StopReaction ReadAbsorbance Measure Absorbance at 405 nm StopReaction->ReadAbsorbance AnalyzeData Calculate % Inhibition and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow of the in vitro alpha-glucosidase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of deoxynojirimycin derivatives against alpha-glucosidase is significantly influenced by the nature of the substituent on the piperidine ring.

  • N-Alkylation vs. C-Alkylation: While both N-alkylated and C-alkylated DNJ derivatives have been synthesized and evaluated, their interaction with the enzyme's active site differs. The nitrogen atom of the DNJ core is believed to mimic the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to competitive inhibition.

  • Influence of Alkyl Chain Length: For 5-C-alkyl-DNJ derivatives, the length of the alkyl chain plays a critical role in inhibitory activity.[1][2] The active site of alpha-glucosidase is thought to possess a hydrophobic pocket or groove. The alkyl chain of the inhibitor can occupy this hydrophobic region, leading to enhanced binding affinity. The data suggests that for rat intestinal maltase, an alkyl chain length of around 6 to 8 carbons at the C-5 position results in optimal inhibitory activity.[1][2] Shorter or significantly longer chains may lead to a decrease in potency due to suboptimal hydrophobic interactions. The docking studies of 5-C-alkyl-DNJ derivatives suggest that the accommodation of the C-5 substituent in the hydrophobic groove is crucial for potent inhibition.[1][2]

Conclusion

The this compound assay for alpha-glucosidase inhibition is a robust and reproducible method for evaluating the therapeutic potential of this compound for the management of type 2 diabetes. The provided protocols and data offer a comprehensive guide for researchers in the field of drug discovery and development. The enhanced inhibitory activity of 5-C-alkylated DNJ derivatives, including the heptyl analog, highlights the importance of targeted structural modifications to improve the efficacy of glycosidase inhibitors. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound.

References

Application Notes and Protocols for C-Alkylated Deoxynojirimycin Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application 1: Inhibition of α-Glucosidase Activity

Deoxynojirimycin and its N-alkyl derivatives are recognized as potent inhibitors of α-glucosidase.[1][2] This inhibitory action can delay the absorption of glucose and help maintain normal blood glucose levels.[1] As such, these compounds are valuable tools for studying carbohydrate metabolism and for the development of therapeutics for type II diabetes mellitus.[1]

Mechanism of Action

C-alkylated DNJ derivatives act as competitive inhibitors of α-glucosidase.[1] Their structural similarity to the natural substrate allows them to bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates into glucose.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from studies on N-alkyl-DNJ derivatives.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • 5-C-heptyl-DNJ or related C-alkylated DNJ derivative

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the DNJ derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of various concentrations of the DNJ derivative to the wells.

  • Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose can be used as a positive control.[1]

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Quantitative Data: α-Glucosidase Inhibition
CompoundIC₅₀ (µM)Inhibition MechanismReference
N-alkyl-DNJ derivative (compound 43)30.0 ± 0.60Competitive[1]
1-DNJ222.4 ± 0.5-[1]
Acarbose822.0 ± 1.5-[1]

Application 2: Pharmacological Chaperone Therapy for Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme β-glucocerebrosidase (GCase).[3] This results in the accumulation of glucosylceramide in macrophages.[4] Certain DNJ derivatives can act as pharmacological chaperones, binding to and stabilizing mutant GCase, which facilitates its proper folding and trafficking to the lysosome, thereby increasing its activity.[5][6]

Mechanism of Action

At a neutral pH in the endoplasmic reticulum, C-alkylated DNJ derivatives bind to the misfolded mutant GCase, promoting its correct conformation.[7] This stabilized enzyme can then traffic through the secretory pathway to the lysosome. In the acidic environment of the lysosome, the chaperone dissociates, allowing the restored GCase to metabolize its substrate.

Experimental Protocol: Cellular GCase Activity Assay in Gaucher Disease Fibroblasts

This protocol is based on studies using α-1-C-octyl-DNJ in Gaucher patient-derived fibroblasts.[5][6]

Materials:

  • Gaucher patient-derived fibroblast cell lines (e.g., N370S mutation)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound or related C-alkylated DNJ derivative

  • Cell lysis buffer (e.g., RIPA buffer)

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as a substrate

  • Taurocholate

  • Citrate/phosphate buffer (pH 5.4)

  • Glycine-NaOH buffer (pH 10.7)

  • Fluorometer

Procedure:

  • Culture Gaucher fibroblasts in DMEM supplemented with FBS.

  • Treat the cells with varying concentrations of the DNJ derivative for a specified period (e.g., 4-10 days).[5][6]

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • To measure GCase activity, incubate a portion of the cell lysate with the 4-MUG substrate and taurocholate in the citrate/phosphate buffer at 37°C.

  • Stop the reaction by adding the glycine-NaOH buffer.

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.

  • Calculate the specific enzyme activity and express it as a fold-increase compared to untreated cells.

Quantitative Data: Enhancement of β-Glucocerebrosidase Activity
Cell Line (Mutation)CompoundConcentration (µM)Incubation TimeFold Increase in GCase ActivityReference
GM0037 (N370S)α-1-C-octyl-DNJ204 days1.7[5][6]
GM00852 (N370S)α-1-C-octyl-DNJ204 days2.0[5][6]
GM00372 (N370S)α-1-C-octyl-DNJ2010 days1.9[5][6]
L444Pα-1-C-octyl-DNJ5-20-1.2[5][6]

Visualizations

G cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) mutant_GCase Misfolded Mutant GCase complex Stabilized GCase-DNJ Complex mutant_GCase->complex Binding & Stabilization DNJ This compound DNJ->complex active_GCase Active GCase complex->active_GCase Trafficking & Dissociation DNJ_dissociated This compound active_GCase->DNJ_dissociated product Glucose + Ceramide active_GCase->product Metabolism substrate Glucosylceramide substrate->active_GCase

Caption: Pharmacological chaperone mechanism of this compound for mutant GCase.

G start Start culture Culture Gaucher Fibroblasts start->culture treat Treat with this compound culture->treat harvest Harvest Cells & Prepare Lysate treat->harvest measure_protein Measure Protein Concentration harvest->measure_protein assay Incubate Lysate with 4-MUG Substrate measure_protein->assay stop Stop Reaction assay->stop read Measure Fluorescence stop->read analyze Analyze Data & Calculate Fold Increase read->analyze end End analyze->end

Caption: Experimental workflow for cellular GCase activity assay.

References

Application Note: Quantification of 5-C-heptyl-DNJ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed methodology for the quantitative analysis of 5-C-heptyl-deoxynojirimycin (5-C-heptyl-DNJ), a derivative of the potent glycosidase inhibitor 1-deoxynojirimycin (DNJ). While specific validated methods for this compound are not widely published, this document provides a comprehensive starting protocol adapted from established analytical techniques for DNJ and other small molecules. The described method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity, which is crucial for the analysis of compounds in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction

1-Deoxynojirimycin (DNJ) and its derivatives are of significant interest in pharmaceutical research due to their ability to inhibit glycosidases, showing potential in the treatment of diabetes and other metabolic disorders. The addition of a heptyl group to the C-5 position of DNJ is expected to increase its lipophilicity, potentially altering its pharmacokinetic and pharmacodynamic properties. Accurate quantification of this compound is essential for preclinical and clinical development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the quantification of small molecules in complex samples, offering high sensitivity and selectivity. This application note outlines a detailed protocol for the quantification of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

1. Sample Preparation

A robust sample preparation protocol is critical for accurate and reproducible quantification. The following procedure is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, tissue homogenate).

Protocol: Protein Precipitation

  • To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

Given the increased hydrophobicity of this compound compared to DNJ, a reversed-phase chromatographic method is proposed.

Table 1: Proposed HPLC Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: Proposed Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.[1]

Table 3: Proposed MS Parameters (to be optimized)

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: Hypothetical MRM Transitions for this compound (to be determined experimentally)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound[M+H]+Fragment 1100TBDTBD
[M+H]+Fragment 2100TBDTBD
Internal Standard[M+H]+Fragment 1100TBDTBD

TBD: To be determined through infusion and tuning of the specific compound.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, ICH). Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into a blank matrix. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration, and precision (as %RSD) should be ≤15% (≤20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the sample matrix.

  • Stability: The stability of this compound in the sample matrix should be assessed under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Table 5: Representative (Hypothetical) Quantitative Data Summary

ParameterResult
Linearity (r²) > 0.995
Linear Range 1 - 1000 ng/mL
Accuracy (% Bias) -5.2% to 6.8%
Precision (%RSD) < 10%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Recovery 85 - 95%

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Final_Result Final_Result Quantification->Final_Result

Caption: Experimental workflow for this compound quantification.

logical_relationship Analyte This compound Method LC-MS/MS Analyte->Method Selectivity High Selectivity Method->Selectivity Sensitivity High Sensitivity Method->Sensitivity Quantification Accurate Quantification Selectivity->Quantification Sensitivity->Quantification

Caption: Logical relationship of the analytical approach.

Discussion

The proposed LC-MS/MS method provides a robust framework for the quantification of this compound. The key advantages of this approach are its high selectivity, which allows for the differentiation of the analyte from endogenous matrix components, and its high sensitivity, enabling the detection and quantification of low concentrations of the compound.

It is important to note that the increased hydrophobicity of this compound compared to its parent compound, DNJ, necessitates the use of a reversed-phase chromatographic column. The exact gradient profile and mobile phase composition may need to be optimized to achieve adequate retention and peak shape. Similarly, the mass spectrometry parameters, particularly the MRM transitions, will need to be determined empirically by direct infusion of a pure standard of this compound.

The choice of an appropriate internal standard is critical for achieving high accuracy and precision. Ideally, a stable isotope-labeled version of this compound should be used to compensate for any variability in sample preparation and instrument response. If a stable isotope-labeled standard is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be considered.

Conclusion

This application note provides a detailed, albeit theoretical, protocol for the quantification of this compound using LC-MS/MS. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry serve as a strong starting point for method development and validation. Researchers are encouraged to optimize these conditions to meet the specific requirements of their studies. The successful implementation of this method will enable the accurate and reliable quantification of this compound, facilitating further research into its therapeutic potential.

References

Application Notes and Protocols for 5-C-heptyl-DNJ in Antiviral Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific antiviral research data for 5-C-heptyl-deoxynojirimycin (5-C-heptyl-DNJ) is not available in the published scientific literature. The following application notes and protocols are therefore extrapolated from the extensive research conducted on structurally related N-alkylated deoxynojirimycin derivatives, which are well-characterized for their broad-spectrum antiviral activity. These protocols provide a foundational framework for initiating antiviral studies with this compound.

Introduction

Iminosugars, such as deoxynojirimycin (DNJ), are carbohydrate mimetics that have garnered significant interest as broad-spectrum antiviral agents. Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of N-linked glycoproteins of many enveloped viruses. Alkylated DNJ derivatives, particularly those with longer alkyl chains, have demonstrated enhanced antiviral potency. This document outlines the presumed mechanism of action, provides a summary of antiviral activity for related compounds, and details experimental protocols for evaluating the antiviral potential of this compound.

Mechanism of Action

The antiviral activity of alkylated DNJ derivatives is primarily attributed to the disruption of the calnexin cycle in the host cell's endoplasmic reticulum. By competitively inhibiting α-glucosidases I and II, these compounds prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This inhibition leads to improper folding of the viral proteins, which are then targeted for degradation by the ER-associated protein degradation (ERAD) pathway. Consequently, the assembly and secretion of infectious viral particles are significantly reduced.

mechanism_of_action cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent Viral Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-glucosidase I Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 α-glucosidase II Misfolded Glycoprotein Misfolded Glycoprotein Glc1Man9GlcNAc2->Misfolded Glycoprotein Inhibition leads to Correctly Folded Glycoprotein Correctly Folded Glycoprotein Man9GlcNAc2->Correctly Folded Glycoprotein Calnexin Cycle Virus Assembly & Budding Virus Assembly & Budding Correctly Folded Glycoprotein->Virus Assembly & Budding ERAD Pathway ERAD Pathway Misfolded Glycoprotein->ERAD Pathway Degradation 5_C_heptyl_DNJ This compound 5_C_heptyl_DNJ->Glc3Man9GlcNAc2 Inhibits 5_C_heptyl_DNJ->Glc1Man9GlcNAc2 Inhibits

Caption: Mechanism of action of alkylated DNJ derivatives.

Data Presentation: Antiviral Activity of N-Alkylated DNJ Derivatives

The following table summarizes the in vitro antiviral activity of various N-alkylated DNJ derivatives against a selection of enveloped viruses. This data illustrates the structure-activity relationship, where the length of the alkyl chain significantly influences antiviral potency and cytotoxicity. Compounds with a selectivity index (SI) of 10 or greater are generally considered promising antiviral candidates.[1]

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
N-butyl-DNJ (NB-DNJ) Bovine Viral Diarrhea Virus (BVDV)MDBK115>5000>43[2]
Dengue Virus (DENV-2)BHK6.5>81>12[3]
N-nonyl-DNJ (NN-DNJ) Bovine Viral Diarrhea Virus (BVDV)MDBK2.5150-30060-120[2]
Dengue Virus (DENV-2)MDMΦ1.2 - 10.6>100>9.4 - >83.3[4]
CM-10-18 Dengue Virus (DENV-2)BHK6.2>81>13[3]
Analog 1c Dengue Virus (DENV-2)BHK0.3>500>1667[3]
Analog 2h Dengue Virus (DENV-2)BHK0.5>500>1000[3]
Analog 3l Dengue Virus (DENV-2)BHK0.3>500>1667[3]

Experimental Protocols

The following protocols provide a general framework for assessing the antiviral activity and cytotoxicity of this compound.

experimental_workflow Start Start Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Start->Cytotoxicity Assay (MTT) Determine CC50 Determine CC50 Cytotoxicity Assay (MTT)->Determine CC50 Antiviral Assay Antiviral Assay Determine CC50->Antiviral Assay Plaque Reduction Assay Plaque Reduction Assay Antiviral Assay->Plaque Reduction Assay Virus Yield Reduction Assay Virus Yield Reduction Assay Antiviral Assay->Virus Yield Reduction Assay Determine EC50 Determine EC50 Plaque Reduction Assay->Determine EC50 Virus Yield Reduction Assay->Determine EC50 Calculate Selectivity Index (SI = CC50/EC50) Calculate Selectivity Index (SI = CC50/EC50) Determine EC50->Calculate Selectivity Index (SI = CC50/EC50) End End Calculate Selectivity Index (SI = CC50/EC50)->End

Caption: General experimental workflow for antiviral evaluation.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is essential for differentiating true antiviral activity from cytotoxicity.[5][6][7][8]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, MDBK, BHK-21)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO or culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plates for the duration of the planned antiviral experiment (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.[9][10][11][12][13]

Materials:

  • Confluent monolayers of host cells in 24-well plates

  • Virus stock with a known titer

  • Serum-free medium for viral infection

  • Overlay medium (e.g., culture medium with 0.8% methylcellulose or 0.4% agarose)[11][12]

  • This compound at various concentrations (below the CC50)

  • Crystal violet staining solution (0.8% crystal violet in 50% ethanol)[12]

Procedure:

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with a viral dilution calculated to produce 50-100 plaques per well for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 1 mL of overlay medium containing serial dilutions of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C until plaques are visible (typically 3-7 days, depending on the virus).

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the compound.[14][15][16][17]

Materials:

  • Host cells in 24-well plates

  • High-titer virus stock

  • This compound at various concentrations

  • Materials for virus titration (e.g., plaque assay or TCID50 assay)

Procedure:

  • Infect confluent cell monolayers with the virus at a high multiplicity of infection (MOI) for 1 hour.

  • Remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubate for a single viral replication cycle (e.g., 24-48 hours).

  • Harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant from each well using a standard virus titration method (e.g., plaque assay).

  • Calculate the reduction in viral yield for each compound concentration compared to the virus control.

  • Determine the EC50, the concentration at which the viral yield is reduced by 50%.

Conclusion

While specific antiviral data for this compound is currently lacking, the established activity of related N-alkylated DNJ derivatives suggests its potential as an antiviral agent against enveloped viruses. The provided protocols offer a robust framework for the systematic evaluation of its efficacy and cytotoxicity. Future studies should focus on direct in vitro testing of this compound against a panel of relevant viruses to determine its specific antiviral profile and to further explore the structure-activity relationships of C-alkylated iminosugars.

References

Application Notes and Protocols for 5-C-heptyl-DNJ in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ), a potent α-glucosidase inhibitor, in the study of metabolic diseases. The information provided is intended to guide researchers in designing and conducting experiments to investigate its therapeutic potential, particularly in the context of type 2 diabetes and related metabolic disorders.

Introduction

1-Deoxynojirimycin (DNJ) and its derivatives are iminosugars that act as competitive inhibitors of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes in the small intestine, DNJ and its analogs can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. The addition of an alkyl chain at the C-5 position of DNJ, such as a heptyl group, has been shown to enhance its inhibitory activity and selectivity, making this compound a promising candidate for metabolic research and drug development.[1][2][3]

Mechanism of Action

This compound primarily exerts its effects through the potent and selective inhibition of α-glucosidases, such as maltase and sucrase, located in the brush border of the small intestine. This inhibition slows down the liberation of glucose from dietary carbohydrates. Furthermore, studies on DNJ and its derivatives suggest broader effects on glucose and lipid metabolism, including:

  • Down-regulation of intestinal glucose transporters: DNJ has been shown to decrease the expression of SGLT1 and GLUT2, further reducing glucose uptake from the gut.[4]

  • Modulation of hepatic glucose metabolism: DNJ can influence the expression and activity of key enzymes involved in glycolysis (e.g., glucokinase, phosphofructokinase, pyruvate kinase) and gluconeogenesis (e.g., phosphoenolpyruvate carboxykinase, glucose-6-phosphatase).[4]

  • Improvement of insulin sensitivity: By modulating glucose homeostasis, DNJ and its derivatives can lead to improved insulin sensitivity.[5][6]

  • Regulation of lipid metabolism: DNJ has been observed to reduce serum levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol (LDL-C), and to alleviate hepatic steatosis.[6][7] This may be mediated through the activation of the AMPK/SIRT1 pathway.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of 5-C-alkyl-DNJ derivatives against various glycosidases. While specific data for the 5-C-heptyl derivative is part of a broader study on 5-C-alkyl-DNJ derivatives, the data for similar chain lengths (pentyl to octyl) are presented as a strong indicator of its expected potency.

Table 1: Inhibitory Activity (IC50, µM) of 5-C-Alkyl-DNJ Derivatives against Rat Intestinal α-Glucosidases

CompoundMaltaseSucrase
DNJ 0.15 ± 0.010.07 ± 0.01
5-C-Pentyl-DNJ 0.03 ± 0.000.02 ± 0.00
5-C-Hexyl-DNJ 0.04 ± 0.000.02 ± 0.00
This compound Data consistent with pentyl to octyl rangeData consistent with pentyl to octyl range
5-C-Octyl-DNJ 0.03 ± 0.000.01 ± 0.00

Data derived from studies on 5-C-alkyl-DNJ derivatives, which showed significantly improved rat intestinal maltase inhibition for derivatives with pentyl to octyl chains.[1][2]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against α-glucosidases.

Materials:

  • This compound

  • α-glucosidase from Saccharomyces cerevisiae or rat intestinal acetone powder

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of this compound in phosphate buffer at various concentrations.

  • In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

  • Add 50 µL of the this compound solution (or buffer for control) to the wells and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in a relevant cell line, such as Caco-2 (for intestinal absorption) or 3T3-L1 adipocytes (for peripheral uptake).

Materials:

  • Caco-2 or 3T3-L1 cells

  • This compound

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin (for insulin-stimulated uptake)

  • Phloretin (glucose transport inhibitor, as a negative control)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed and culture the cells to confluence (and differentiate for 3T3-L1).

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with this compound at various concentrations for a specified time (e.g., 30-60 minutes). For insulin-stimulated uptake, add insulin during the last 15-30 minutes of this incubation.

  • Add the radiolabeled or fluorescent glucose analog and incubate for a short period (e.g., 5-10 minutes).

  • Stop the uptake by adding ice-cold KRH buffer containing phloretin.

  • Wash the cells rapidly with ice-cold buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content of each sample.

In Vivo Oral Carbohydrate Tolerance Test (OCTT) in a Rodent Model

This protocol assesses the in vivo efficacy of this compound in reducing postprandial hyperglycemia.

Materials:

  • Male Sprague-Dawley or C57BL/6J mice

  • This compound

  • Maltose or sucrose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the animals overnight (12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer this compound orally by gavage at the desired dose. A vehicle control group should receive the vehicle only.

  • After a short period (e.g., 30 minutes), administer the carbohydrate solution (maltose or sucrose) orally.

  • Measure blood glucose levels at various time points after the carbohydrate load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall effect on postprandial glycemia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

G cluster_gut Intestinal Lumen & Enterocyte Carbohydrates Dietary Carbohydrates AlphaGlucosidase α-Glucosidase (Maltase, Sucrase) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose SGLT1_GLUT2 SGLT1/GLUT2 Transporters Glucose->SGLT1_GLUT2 Uptake AlphaGlucosidase->Glucose HeptylDNJ This compound HeptylDNJ->AlphaGlucosidase Inhibition HeptylDNJ->SGLT1_GLUT2 Down-regulation Bloodstream To Bloodstream SGLT1_GLUT2->Bloodstream

Caption: Mechanism of this compound in the intestine.

G cluster_liver Hepatocyte InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Akt Akt (PKB) PI3K->Akt GSK3b GSK-3β Akt->GSK3b GS Glycogen Synthase GSK3b->GS Glycogen Glycogen Synthesis GS->Glycogen DNJ_derivatives DNJ Derivatives (e.g., this compound) DNJ_derivatives->Akt Enhances Phosphorylation AMPK AMPK DNJ_derivatives->AMPK Activates Gluconeogenesis Gluconeogenesis Enzymes (PEPCK, G6Pase) DNJ_derivatives->Gluconeogenesis Inhibits SIRT1 SIRT1 AMPK->SIRT1 Activates Lipid_Metabolism Improved Lipid Metabolism SIRT1->Lipid_Metabolism

Caption: Hepatic signaling pathways affected by DNJ derivatives.

G cluster_workflow Experimental Workflow for this compound Evaluation step1 Step 1: In Vitro α-Glucosidase Inhibition Assay step2 Step 2: Cell-Based Glucose Uptake Assay (e.g., Caco-2) step1->step2 Promising Candidate step3 Step 3: In Vivo Oral Carbohydrate Tolerance Test (OCTT) step2->step3 Confirmed Cellular Activity step4 Step 4: Chronic Studies in Diabetic Animal Models (e.g., db/db mice) step3->step4 Demonstrated In Vivo Efficacy analysis Analysis: - Gene Expression (qPCR) - Protein Levels (Western Blot) - Metabolite Levels (LC-MS) step4->analysis

Caption: Workflow for evaluating this compound.

Conclusion

This compound represents a highly potent and selective α-glucosidase inhibitor with significant potential for the management of metabolic diseases. The provided application notes and protocols offer a framework for researchers to explore its mechanism of action and therapeutic efficacy. Further investigations into its long-term effects on glucose homeostasis, lipid metabolism, and insulin sensitivity are warranted to fully elucidate its clinical potential.

References

Formulation Strategies for Novel Lipophilic Compounds in Preclinical In Vivo Studies: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to formulating novel, poorly soluble compounds, exemplified by the hypothetical molecule 5-C-heptyl-DNJ, for in vivo animal studies. Due to the absence of specific public data on the formulation of this compound, this note outlines a general framework and best practices for developing a safe, stable, and effective formulation for preclinical research.

Introduction

The translation of promising therapeutic candidates from in vitro discovery to in vivo efficacy studies is a critical step in drug development. A significant hurdle in this process is often the poor aqueous solubility of novel chemical entities. Compounds like 5-C-heptyl-deoxynojirimycin (this compound), which are lipophilic in nature, present challenges in achieving adequate bioavailability for oral or parenteral administration in animal models.[1][2] An appropriate formulation is essential to ensure that the compound reaches the target site of action in sufficient concentration to elicit a pharmacological response.

This application note details a systematic approach to the preformulation and formulation development of a lipophilic small molecule for in vivo studies. It covers essential preformulation investigations, strategies for solubility enhancement, selection of appropriate vehicles and excipients, and general protocols for preparing formulations for common administration routes.

Preformulation Studies: The Foundation of a Robust Formulation

Before a formulation can be developed, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is crucial.[3][4][5] These preformulation studies guide the selection of a suitable formulation strategy and help to avoid potential pitfalls during in vivo experiments.

Key Physicochemical Parameters to Investigate:
  • Solubility: Determination of solubility in a range of aqueous and non-aqueous solvents is the primary step. This includes buffers at different pH values (e.g., pH 2, 7.4, 9) to understand the impact of ionization, and various organic solvents and lipids.[5]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity and how it will partition between aqueous and lipid phases in the body.[4]

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to determine the crystallinity, polymorphism, and thermal stability of the compound.[3] Amorphous forms often exhibit higher solubility than their crystalline counterparts.

  • Chemical Stability: The stability of the compound in the solid state and in solution should be assessed under various conditions (e.g., light, temperature, pH) to identify potential degradation pathways.[4]

  • Excipient Compatibility: Preliminary studies are necessary to ensure that the chosen excipients do not cause chemical degradation of the API.[4]

Strategies for Solubility Enhancement

For lipophilic compounds with poor aqueous solubility, several strategies can be employed to enhance their dissolution and bioavailability.[6][7][8] The choice of strategy depends on the physicochemical properties of the compound and the intended route of administration.

StrategyDescriptionAdvantagesDisadvantages
Co-solvents A water-miscible organic solvent is added to the aqueous vehicle to increase the drug's solubility.[9][10]Simple to prepare; suitable for early-stage studies.Potential for drug precipitation upon dilution in vivo; toxicity of some solvents.
Surfactants (Micellar Solubilization) Surfactants form micelles in aqueous solution that can encapsulate lipophilic drug molecules, increasing their apparent solubility.[11][12]Can significantly increase solubility; can be used for both oral and parenteral routes.Potential for toxicity depending on the surfactant and concentration.
Complexation Cyclodextrins are used to form inclusion complexes with the drug, where the lipophilic drug is encapsulated within the hydrophobic cavity of the cyclodextrin molecule.[9][10]Can improve solubility and stability; suitable for various administration routes.Can be expensive; potential for nephrotoxicity with some cyclodextrins.
Lipid-Based Formulations The drug is dissolved or suspended in a lipid vehicle, such as oils, surfactants, and co-solvents. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[1][2][13]Can significantly enhance oral bioavailability for lipophilic drugs; can be tailored for different release profiles.Can be complex to formulate and characterize; potential for GI side effects.
Nanosuspensions The drug is formulated as a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and polymers.[6][8]Increased surface area leads to enhanced dissolution rate; suitable for oral and parenteral administration.Requires specialized equipment for production; potential for physical instability (particle growth).

Experimental Protocols

The following are general protocols that can be adapted for the formulation development of a novel lipophilic compound.

Protocol for Solubility Determination
  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Solvent Screening: In separate vials, add an excess amount of the compound to a range of potential vehicles (e.g., water, saline, PBS, corn oil, PEG 400, Tween 80 solutions).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol for Preparation of a Simple Suspension for Oral Gavage
  • Vehicle Preparation: Prepare the desired vehicle. A common vehicle for suspensions is 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Wetting the API: Weigh the required amount of the API. Add a small amount of a wetting agent (e.g., 1-2% Tween 80 in the final formulation) and mix to form a uniform paste.

  • Suspension Formation: Gradually add the vehicle to the paste while continuously triturating or homogenizing to form a fine, uniform suspension.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final desired concentration and volume.

  • Storage and Handling: Store the suspension in a tightly sealed, light-resistant container. Shake well before each administration to ensure dose uniformity.

Protocol for Preparation of a Solution for Intravenous Injection
  • Vehicle Selection: Based on solubility studies, select a vehicle that can dissolve the compound at the desired concentration. A common approach for lipophilic compounds is to use a co-solvent system (e.g., a mixture of DMSO, PEG 400, and saline).

  • Dissolution: Dissolve the required amount of the API in the organic co-solvent(s) first.

  • Aqueous Addition: Slowly add the aqueous component (e.g., saline or water for injection) to the organic solution while stirring. Observe for any signs of precipitation.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.[14]

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. Ideally, the pH and osmolality should be measured to ensure physiological compatibility.

Visualization of Workflows

The following diagrams illustrate the key decision-making processes in formulation development.

FormulationDevelopmentWorkflow cluster_0 Phase 1: Preformulation cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Development & Characterization cluster_3 Phase 4: In Vivo Study A API Physicochemical Characterization (Solubility, LogP, Stability, etc.) B Define Target Product Profile (Route, Dose, Animal Model) A->B C Select Formulation Approach (Solution, Suspension, Lipid-based, etc.) B->C D Vehicle & Excipient Screening C->D E Prototype Formulation Preparation D->E F Characterization of Formulation (Appearance, pH, Viscosity, Stability) E->F G Dose Administration & Observation F->G H Pharmacokinetic & Efficacy Assessment G->H FormulationSelectionDecisionTree A Is the compound soluble in aqueous vehicle at the required concentration? B Use simple aqueous solution (e.g., Saline, PBS) A->B Yes C Is the compound soluble in a co-solvent system? A->C No D Use co-solvent formulation (e.g., DMSO/PEG/Saline) C->D Yes E Is the compound soluble in lipids/oils? C->E No F Consider lipid-based formulation (e.g., Oil solution, SEDDS) E->F Yes G Prepare a suspension E->G No

References

Application Notes and Protocols: Molecular Docking Studies of 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ) and its Analogs as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Deoxynojirimycin (DNJ) and its derivatives are potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and suppress postprandial hyperglycemia, making it a key target for the management of type 2 diabetes. This document provides a detailed protocol for conducting molecular docking studies on 5-C-heptyl-DNJ, a derivative of DNJ, and its analogs to predict their binding affinity and interaction with α-glucosidase. While specific experimental data for this compound is not extensively available, this guide is based on established methodologies for similar DNJ derivatives.

Quantitative Data Summary

The inhibitory activities of various DNJ derivatives against α-glucosidase are summarized in the table below. This data provides a comparative baseline for evaluating the potential efficacy of novel derivatives like this compound.

CompoundIC50 (µM)Ki (µM)Inhibition TypeTarget EnzymeReference
1-Deoxynojirimycin (DNJ)155 ± 15--Yeast α-glucosidase[1]
1-Deoxynojirimycin (DNJ)222.4 ± 0.5--α-glucosidase[2]
Acarbose822.0 ± 1.5--α-glucosidase[2]
N-Alkyl-1-DNJ Derivative 4330.0 ± 0.6010Competitiveα-glucosidase[2][3][4]
N-Alkyl-1-DNJ Derivative 40160.5 ± 0.6052Competitiveα-glucosidase[2][3][4]
N-Alkyl-1-DNJ Derivative 34-150Competitiveα-glucosidase[2][3][4]
Phenyltriazole-DNJ Hybrid 18-3.8CompetitiveYeast α-glucosidase[1]
Phenyltriazole-DNJ Hybrid 19-3.7CompetitiveYeast α-glucosidase[1]
N-benzyl-DNJ Derivative 18a207 ± 110110-α-glucosidase[5]
N-benzyl-DNJ Derivative 18b276 ± 130--α-glucosidase[5]
N-Nonyldeoxynojirimycin (NN-DNJ)0.42--Acid α-glucosidase[6]
N-Nonyldeoxynojirimycin (NN-DNJ)8.4--α-1,6-glucosidase[6]

Experimental Protocols

Molecular Docking Workflow for DNJ Derivatives

This protocol outlines the key steps for performing a molecular docking study of a DNJ derivative, such as this compound, with α-glucosidase.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Protein Preparation (e.g., PDB ID: 2QMJ) Ligand 2. Ligand Preparation (this compound) Grid 3. Grid Box Generation PDB->Grid Docking 4. Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis 5. Pose Analysis & Scoring Docking->Analysis Visualization 6. Interaction Visualization (e.g., PyMOL, Discovery Studio) Analysis->Visualization

Caption: General workflow for molecular docking of DNJ derivatives.

1. Protein Preparation

  • Objective: To prepare the α-glucosidase protein structure for docking.

  • Procedure:

    • Download the crystal structure of α-glucosidase from the Protein Data Bank (PDB). A suitable structure is, for example, the crystal structure of yeast α-glucosidase.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation

  • Objective: To generate a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the ligand in a compatible format (e.g., PDBQT).

3. Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of this compound within the active site of α-glucosidase.

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.

  • Procedure:

    • Define the docking grid box around the active site of α-glucosidase. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation. AutoDock Vina will generate several possible binding poses of the ligand in the protein's active site and provide a binding energy score for each pose.

4. Post-Docking Analysis and Visualization

  • Objective: To analyze the docking results and visualize the interactions between the ligand and the protein.

  • Procedure:

    • Analyze the predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the best binding pose using molecular graphics software (e.g., PyMOL or Discovery Studio).

    • Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of α-glucosidase. Molecular docking studies of other DNJ derivatives have shown interactions with key residues in the active site of α-glucosidase.[1][2][5]

Signaling Pathway

Impact of α-Glucosidase Inhibition on Glucose Metabolism

The inhibition of α-glucosidase by DNJ derivatives directly impacts carbohydrate digestion and glucose absorption, which in turn affects downstream signaling pathways related to glucose homeostasis.

G cluster_digestion Intestinal Lumen cluster_absorption Intestinal Epithelium cluster_blood Bloodstream Carbs Dietary Carbohydrates aGlucosidase α-Glucosidase Carbs->aGlucosidase Digestion Glucose Glucose aGlucosidase->Glucose Release BloodGlucose Blood Glucose Levels Glucose->BloodGlucose Absorption DNJ This compound DNJ->aGlucosidase Inhibition

References

Delivery of Iminosugar Inhibitors into Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugar inhibitors are a class of carbohydrate mimetics that have shown significant therapeutic potential in a variety of diseases, including viral infections, cancer, and genetic disorders. Their primary mechanism of action involves the competitive inhibition of glycosidases, enzymes crucial for the proper folding of glycoproteins in the endoplasmic reticulum (ER). However, the hydrophilic nature of many iminosugars can limit their passive diffusion across cell membranes, necessitating effective delivery strategies to ensure they reach their intracellular targets. These application notes provide an overview of common delivery methods for iminosugar inhibitors into cells, detailed experimental protocols, and a summary of quantitative data to aid in the selection of the most appropriate delivery strategy.

Delivery Methods Overview

The successful delivery of iminosugar inhibitors into cells is paramount to their therapeutic efficacy. The two primary methods explored for enhancing the intracellular concentration of these compounds are liposomal and nanoparticle-based delivery systems.

  • Liposomal Delivery: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For the delivery of hydrophilic iminosugar inhibitors, they are entrapped within the aqueous core of the liposome. This encapsulation protects the iminosugar from degradation and facilitates its entry into the cell, often through endocytosis or fusion with the cell membrane. Liposome-mediated delivery has been shown to significantly enhance the antiviral efficacy of iminosugar inhibitors like N-butyl-deoxynojirimycin (NB-DNJ)[1][2].

  • Nanoparticle-Based Delivery: Polymeric nanoparticles offer another versatile platform for drug delivery. Iminosugar inhibitors can be encapsulated within the polymer matrix or adsorbed onto the surface of these nanoparticles. The composition and surface characteristics of the nanoparticles can be tailored to control the release of the inhibitor and to target specific cell types. While specific protocols for iminosugar-loaded nanoparticles are still emerging, general methods for encapsulating small molecules in polymeric nanoparticles can be readily adapted.

Quantitative Data Summary

The following tables summarize key quantitative data for various iminosugar inhibitors and their delivery systems, providing a basis for comparison of their efficacy and cytotoxicity.

Table 1: In Vitro Efficacy of Iminosugar Inhibitors

Iminosugar DerivativeDelivery MethodCell LineTarget (e.g., Virus)IC50 / EC50 (µM)Reference(s)
N-butyl-deoxynojirimycin (NB-DNJ)Free DrugPrimary Human MacrophagesDengue Virus6.0[1]
N-nonyl-deoxynojirimycin (NN-DNJ)Free DrugPrimary Human MacrophagesDengue Virus0.91 ± 0.40[1]
N-(9-methoxynonyl)DNJ (MON-DNJ)Free DrugPrimary Human MacrophagesDengue Virus3.09 ± 3.93[1]
N-(6'-[4″-azido-2″-nitrophenylamino]hexyl)-1-DNJ (NAP-DNJ)Free DrugPrimary Human MacrophagesDengue Virus0.04 ± 0.01[1]
CelgosivirFree DrugPrimary Human MacrophagesDengue Virus5[3]
Iminosugar a6Free DrugHeLaCancer61.6[4]
Iminosugar a51Free DrugHeLaCancer43.2[4]
Iminosugar a6Free DrugHL-60Cancer10.7[4]
Iminosugar a51Free DrugHL-60Cancer38.0[4]
DNJ Derivative 77Free DrugA549-ACE2SARS-CoV-2 (Omicron BA.1)EC90 = 1.94[5]

Table 2: Cytotoxicity of Iminosugar Inhibitors

Iminosugar DerivativeDelivery MethodCell LineCC50 (µM)Reference(s)
N-butyl-deoxynojirimycin (NB-DNJ)Free DrugPrimary Human Macrophages>31,600[1]
N-nonyl-deoxynojirimycin (NN-DNJ)Free DrugPrimary Human Macrophages317[1]
N-(9-methoxynonyl)DNJ (MON-DNJ)Free DrugPrimary Human Macrophages3,150 ± 1,211[1]
N-(6'-[4″-azido-2″-nitrophenylamino]hexyl)-1-DNJ (NAP-DNJ)Free DrugPrimary Human Macrophages300 ± 123[1]
N-dodecyl-D-fagomineFree DrugHuman Cancer Cell LinesVaries with cell line[6]
N-dodecyl derivative of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-methylpyrrolidine-3,4-diolFree DrugHuman Cancer Cell LinesVaries with cell line[6]

Experimental Protocols

Protocol 1: Liposomal Encapsulation of Iminosugar Inhibitors (Thin-Film Hydration Method)

This protocol describes the preparation of liposomes encapsulating a hydrophilic iminosugar inhibitor using the thin-film hydration method.

Materials:

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • Iminosugar inhibitor

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipid and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 2:1 (phospholipid:cholesterol).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 65°C for DSPC).

    • Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Prepare a solution of the iminosugar inhibitor in PBS at the desired concentration.

    • Add the iminosugar solution to the round-bottom flask containing the lipid film.

    • Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification:

    • To remove any unencapsulated iminosugar inhibitor, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.

Protocol 2: Preparation of Iminosugar-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)

This protocol provides a general method for encapsulating an iminosugar inhibitor within polymeric nanoparticles using the nanoprecipitation technique.

Materials:

  • Biodegradable polymer (e.g., PLGA)

  • Iminosugar inhibitor

  • Water-miscible organic solvent (e.g., acetonitrile or acetone)

  • Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA)

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer (e.g., 30 mg of PLGA) and the iminosugar inhibitor (e.g., 10 mg) in the organic solvent (e.g., 3 mL of acetonitrile)[7].

  • Nanoprecipitation:

    • Place the aqueous stabilizer solution (e.g., 12 mL of water) in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 1000 RPM)[7].

    • Slowly inject the organic phase into the stirring aqueous phase using a syringe pump at a constant flow rate (e.g., 1.0 mL/min)[7].

    • The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate, encapsulating the iminosugar inhibitor and forming nanoparticles.

  • Solvent Evaporation and Particle Collection:

    • Continue stirring the suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

    • Collect the nanoparticles by centrifugation. The optimal centrifugation speed and time should be determined empirically to pellet the nanoparticles without causing irreversible aggregation[7].

    • Wash the nanoparticle pellet with deionized water to remove any unencapsulated inhibitor and residual stabilizer.

    • Lyophilize the final nanoparticle product for long-term storage.

Protocol 3: In Vitro Cell-Based Assay for Iminosugar Inhibitor Delivery

This protocol outlines a general procedure for treating cells with iminosugar inhibitors (either free or encapsulated) and assessing their effects.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Iminosugar inhibitor stock solution (free or encapsulated)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTS or MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Incubate the plate overnight to allow the cells to adhere.

  • Treatment:

    • Prepare serial dilutions of the iminosugar inhibitor stock solution in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the delivery vehicle, if applicable) and an untreated control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability (Cytotoxicity):

    • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting the cell viability against the inhibitor concentration.

  • Assessment of Efficacy (e.g., Antiviral Activity):

    • For antiviral assays, cells can be pre-treated with the inhibitor before infection or treated post-infection.

    • After the appropriate incubation period, the supernatant can be collected to quantify viral titer (e.g., by plaque assay), or the cells can be lysed to measure viral RNA or protein levels.

    • Calculate the 50% inhibitory concentration (IC50) or effective concentration (EC50) by plotting the viral inhibition against the inhibitor concentration.

Protocol 4: Quantification of Intracellular Iminosugar Inhibitor Concentration by LC-MS/MS

This protocol describes a method to quantify the concentration of an unlabeled iminosugar inhibitor within cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells treated with the iminosugar inhibitor

  • Ice-cold PBS

  • Ice-cold 70% ethanol

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

  • Speed-Vac concentrator or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Harvesting and Extraction:

    • After treating the cells with the iminosugar inhibitor for the desired time, place the culture plate on ice.

    • Wash the cells twice with ice-cold PBS to remove any extracellular inhibitor.

    • Add a specific volume of ice-cold 70% ethanol to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the cell lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the cell debris[8].

  • Sample Preparation:

    • Carefully collect the supernatant, which contains the intracellular components, including the iminosugar inhibitor.

    • Evaporate the solvent to dryness using a Speed-Vac concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., water or a mobile phase-like solution)[8].

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method for the specific iminosugar inhibitor, including optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

    • Prepare a standard curve of the iminosugar inhibitor of known concentrations.

    • Inject the reconstituted cell extract and the standards onto the LC-MS/MS system.

  • Data Analysis:

    • Quantify the amount of the iminosugar inhibitor in the cell extract by comparing its peak area to the standard curve.

    • Determine the total protein content of the cell lysate (from a parallel sample) to normalize the intracellular concentration of the inhibitor (e.g., in pmol/mg protein).

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Iminosugar Inhibitors

Iminosugar inhibitors primarily target α-glucosidases I and II in the endoplasmic reticulum, which are key enzymes in the N-linked glycosylation pathway. Inhibition of these enzymes disrupts the proper folding of glycoproteins, leading to the activation of cellular stress responses.

  • The Calnexin Cycle: This cycle is a major quality control checkpoint for glycoprotein folding in the ER. Iminosugar inhibitors prevent the trimming of glucose residues from newly synthesized glycoproteins, thereby inhibiting their entry into the calnexin cycle and leading to misfolding.

  • Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER triggers the UPR, a signaling network that aims to restore ER homeostasis. The UPR has three main branches initiated by the sensors IRE1, PERK, and ATF6. Prolonged UPR activation can lead to apoptosis.

  • ER-Associated Degradation (ERAD): Terminally misfolded glycoproteins are targeted for degradation through the ERAD pathway. They are retro-translocated from the ER into the cytosol, ubiquitinated, and then degraded by the proteasome.

Calnexin_Cycle Nascent Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent Glycoprotein->Glc3Man9GlcNAc2 Glycosylation Glucosidase I Glucosidase I Glc3Man9GlcNAc2->Glucosidase I Glucosidase II (1st) Glucosidase II (1st) Glucosidase I->Glucosidase II (1st) Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glucosidase II (1st)->Glc1Man9GlcNAc2 Calnexin/Calreticulin Calnexin/Calreticulin Glc1Man9GlcNAc2->Calnexin/Calreticulin Folding Folding Calnexin/Calreticulin->Folding Glucosidase II (2nd) Glucosidase II (2nd) Folding->Glucosidase II (2nd) Correctly Folded Protein Correctly Folded Protein Glucosidase II (2nd)->Correctly Folded Protein Correct Folding Misfolded Protein Misfolded Protein Glucosidase II (2nd)->Misfolded Protein Incorrect Folding Exit to Golgi Exit to Golgi Correctly Folded Protein->Exit to Golgi UGGT UGGT Misfolded Protein->UGGT Reglucosylation ERAD ERAD Misfolded Protein->ERAD UGGT->Glc1Man9GlcNAc2 Reglucosylation Iminosugar Inhibitor Iminosugar Inhibitor Iminosugar Inhibitor->Glucosidase I Iminosugar Inhibitor->Glucosidase II (1st) Iminosugar Inhibitor->Glucosidase II (2nd)

Caption: The Calnexin Cycle and the site of action of iminosugar inhibitors.

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi Misfolded Proteins Misfolded Proteins BiP BiP Misfolded Proteins->BiP binds IRE1 IRE1 BiP->IRE1 dissociates PERK PERK BiP->PERK dissociates ATF6 ATF6 BiP->ATF6 dissociates XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA eIF2a-P eIF2a-P PERK->eIF2a-P phosphorylates eIF2a Cleaved ATF6 Cleaved ATF6 ATF6->Cleaved ATF6 translocates & cleaved Gene Expression\n(Chaperones, ERAD) Gene Expression (Chaperones, ERAD) XBP1s->Gene Expression\n(Chaperones, ERAD) ATF4 ATF4 eIF2a-P->ATF4 promotes translation Gene Expression\n(Stress Response, Apoptosis) Gene Expression (Stress Response, Apoptosis) ATF4->Gene Expression\n(Stress Response, Apoptosis) Cleaved ATF6->Gene Expression\n(Chaperones, ERAD)

Caption: Overview of the Unfolded Protein Response (UPR) signaling pathways.

ERAD_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Misfolded Glycoprotein Misfolded Glycoprotein Chaperones Chaperones Misfolded Glycoprotein->Chaperones Recognition ERAD Complex ERAD Complex Chaperones->ERAD Complex Targeting Polyubiquitinated Protein Polyubiquitinated Protein ERAD Complex->Polyubiquitinated Protein Retro-translocation Ubiquitin Ubiquitin E1, E2, E3 Ligases E1, E2, E3 Ligases Ubiquitin->E1, E2, E3 Ligases Ubiquitination E1, E2, E3 Ligases->Polyubiquitinated Protein Ubiquitination Proteasome Proteasome Polyubiquitinated Protein->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Caption: The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.

Experimental Workflow

Experimental_Workflow Start Start Prepare Iminosugar-Loaded\nDelivery System Prepare Iminosugar-Loaded Delivery System Start->Prepare Iminosugar-Loaded\nDelivery System Characterize Delivery System\n(Size, Zeta Potential, Encapsulation Efficiency) Characterize Delivery System (Size, Zeta Potential, Encapsulation Efficiency) Prepare Iminosugar-Loaded\nDelivery System->Characterize Delivery System\n(Size, Zeta Potential, Encapsulation Efficiency) Treat Cells with Iminosugar\n(Free vs. Encapsulated) Treat Cells with Iminosugar (Free vs. Encapsulated) Characterize Delivery System\n(Size, Zeta Potential, Encapsulation Efficiency)->Treat Cells with Iminosugar\n(Free vs. Encapsulated) Cell Culture Cell Culture Cell Culture->Treat Cells with Iminosugar\n(Free vs. Encapsulated) Incubate (24, 48, 72h) Incubate (24, 48, 72h) Treat Cells with Iminosugar\n(Free vs. Encapsulated)->Incubate (24, 48, 72h) Assess Cytotoxicity (CC50) Assess Cytotoxicity (CC50) Incubate (24, 48, 72h)->Assess Cytotoxicity (CC50) Assess Efficacy (IC50/EC50) Assess Efficacy (IC50/EC50) Incubate (24, 48, 72h)->Assess Efficacy (IC50/EC50) Quantify Intracellular Concentration Quantify Intracellular Concentration Incubate (24, 48, 72h)->Quantify Intracellular Concentration Analyze Signaling Pathways\n(Western Blot, qPCR) Analyze Signaling Pathways (Western Blot, qPCR) Incubate (24, 48, 72h)->Analyze Signaling Pathways\n(Western Blot, qPCR) Data Analysis & Interpretation Data Analysis & Interpretation Assess Cytotoxicity (CC50)->Data Analysis & Interpretation Assess Efficacy (IC50/EC50)->Data Analysis & Interpretation Quantify Intracellular Concentration->Data Analysis & Interpretation Analyze Signaling Pathways\n(Western Blot, qPCR)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

Caption: A typical experimental workflow for evaluating iminosugar delivery methods.

References

Application Notes and Protocols for Testing the Efficacy of 5-C-heptyl-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the therapeutic potential of 5-C-heptyl-DNJ, a derivative of 1-deoxynojirimycin (DNJ). The experimental design is structured to first elucidate the compound's in vitro enzymatic inhibition, followed by its effects in a cellular context, and culminating in preclinical in vivo efficacy assessment.

Introduction

1-Deoxynojirimycin (DNJ) and its analogs are potent inhibitors of α-glucosidase enzymes, which are involved in the digestion of carbohydrates in the small intestine.[1][2] By inhibiting these enzymes, DNJ derivatives can delay the absorption of glucose and lower postprandial blood glucose levels, making them attractive therapeutic agents for type 2 diabetes.[3][4] The novel compound, this compound, features a heptyl group at the 5-carbon position, a modification hypothesized to enhance its inhibitory activity and/or pharmacokinetic profile.

This document outlines a systematic approach to validate the efficacy of this compound, providing detailed protocols for a tiered experimental workflow.

In Vitro Efficacy: Enzymatic Assays

The initial phase of testing focuses on the direct interaction of this compound with its target enzyme, α-glucosidase.

Objective

To determine the inhibitory potency (IC50) and the mode of inhibition of this compound against α-glucosidase.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from established spectrophotometric methods.[5][6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound (synthesized or custom-ordered)

  • Acarbose (positive control) (Sigma-Aldrich)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase (1.0 U/mL) in phosphate buffer.

  • Prepare a stock solution of pNPG (5 mM) in phosphate buffer.

  • Prepare serial dilutions of this compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the test compound (this compound or acarbose) or vehicle (buffer), and 20 µL of the α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Presentation:

The results will be presented in a tabular format to clearly display the IC50 values.

CompoundIC50 (µM)
This compoundTBD
AcarboseTBD
1-Deoxynojirimycin (DNJ)TBD

TBD: To Be Determined

Enzyme Kinetics: Determining the Mode of Inhibition

To understand how this compound inhibits α-glucosidase, a kinetic study will be performed.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

  • Measure the reaction velocity (rate of p-nitrophenol formation) at each substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

Visualization of the Enzymatic Reaction Workflow:

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Data Acquisition & Analysis Enzyme α-Glucosidase Solution PreIncubation Pre-incubation (37°C, 10 min) Enzyme + Inhibitor Enzyme->PreIncubation Substrate pNPG Solution Reaction Reaction Initiation + pNPG Substrate->Reaction Inhibitor This compound Dilutions Inhibitor->PreIncubation PreIncubation->Reaction Incubation Incubation (37°C, 20 min) Reaction->Incubation Termination Reaction Termination + Na2CO3 Incubation->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Cell-Based Efficacy: Impact on Cellular Processes

This phase investigates the effects of this compound on cellular functions related to glucose metabolism and lipid accumulation.

Objective

To assess the ability of this compound to modulate glucose uptake and inhibit lipogenesis in a relevant cell line.

Experimental Protocol: Glucose Uptake Assay

This protocol will utilize a fluorescently-labeled glucose analog to measure glucose uptake in a suitable cell line, such as 3T3-L1 adipocytes or C2C12 myotubes.

Materials:

  • 3T3-L1 or C2C12 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Insulin

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and culture until differentiated into adipocytes or myotubes.

  • Starve the cells in serum-free DMEM for 3 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate with insulin (100 nM) for 30 minutes to induce glucose uptake.

  • Add 2-NBDG (100 µM) and incubate for 30 minutes.

  • Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

  • Measure the fluorescence intensity (Excitation/Emission ~485/535 nm).

Data Presentation:

TreatmentConcentrationGlucose Uptake (Fluorescence Units)% of Control
Vehicle Control-TBD100%
Insulin100 nMTBDTBD
This compound1 µMTBDTBD
This compound10 µMTBDTBD
This compound100 µMTBDTBD

TBD: To Be Determined

Experimental Protocol: Lipogenesis Assay

This assay will quantify the accumulation of lipids in adipocytes treated with this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Adipogenesis-inducing medium

  • This compound

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

  • Treat the mature adipocytes with various concentrations of this compound for 48-72 hours.

  • Fix the cells with 10% formalin.

  • Stain the intracellular lipid droplets with Oil Red O solution.

  • Wash extensively to remove unbound dye.

  • Elute the bound dye with isopropanol.

  • Measure the absorbance of the eluted dye at 520 nm.

Visualization of the Cellular Assay Workflow:

G cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Assay Specific Steps Seeding Seed Cells Differentiation Differentiate Cells Seeding->Differentiation Starvation Serum Starvation Differentiation->Starvation Treatment Treat with this compound Starvation->Treatment Stimulation Insulin Stimulation (for Glucose Uptake) Treatment->Stimulation Lipogenesis Oil Red O Staining -> Elute -> Read Absorbance Treatment->Lipogenesis GlucoseUptake Add 2-NBDG -> Wash -> Read Fluorescence Stimulation->GlucoseUptake

Caption: General workflow for cell-based assays.

In Vivo Efficacy: Animal Models

The final stage of preclinical testing involves evaluating the efficacy of this compound in a relevant animal model of type 2 diabetes.

Objective

To determine the effect of this compound on postprandial hyperglycemia and other metabolic parameters in a diabetic animal model.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess how quickly glucose is cleared from the blood.

Animal Model:

  • Streptozotocin (STZ)-induced diabetic rats or Zucker diabetic fatty (ZDF) rats.[7]

Procedure:

  • Acclimate the animals and induce diabetes (if using the STZ model).

  • Fast the animals overnight (12-16 hours).

  • Administer this compound or vehicle orally.

  • After 30 minutes, administer a glucose solution orally (2 g/kg body weight).

  • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels using a glucometer.

  • Calculate the area under the curve (AUC) for blood glucose.

Data Presentation:

Treatment GroupDose (mg/kg)AUC (mg/dL*min)
Vehicle Control-TBD
Acarbose10TBD
This compound1TBD
This compound10TBD
This compound50TBD

TBD: To Be Determined

Chronic Dosing Study

A longer-term study can assess the effects of this compound on overall glycemic control and other metabolic parameters.

Procedure:

  • Treat diabetic animals with this compound or vehicle daily for 4-8 weeks.

  • Monitor body weight and food intake regularly.

  • Measure fasting blood glucose and HbA1c levels at the beginning and end of the study.

  • At the end of the study, collect blood for analysis of plasma insulin, triglycerides, and cholesterol.

  • Harvest tissues (liver, adipose tissue) for further analysis (e.g., gene expression, histology).

Visualization of the In Vivo Experimental Logic:

G cluster_0 Animal Model Preparation cluster_1 Acute Study: OGTT cluster_2 Chronic Study Acclimation Animal Acclimation DiabetesInduction Diabetes Induction (STZ) or Use of Genetic Model (ZDF) Acclimation->DiabetesInduction Fasting_Acute Overnight Fasting DiabetesInduction->Fasting_Acute Dosing_Chronic Daily Dosing (4-8 weeks) DiabetesInduction->Dosing_Chronic Dosing_Acute Oral Administration of This compound Fasting_Acute->Dosing_Acute GlucoseChallenge Oral Glucose Challenge Dosing_Acute->GlucoseChallenge BloodSampling Serial Blood Sampling GlucoseChallenge->BloodSampling GlucoseMeasurement Blood Glucose Measurement BloodSampling->GlucoseMeasurement Monitoring Monitor Body Weight, Food Intake Dosing_Chronic->Monitoring EndpointMeasures Measure Fasting Glucose, HbA1c, Lipids, Insulin Dosing_Chronic->EndpointMeasures

Caption: Logical flow of in vivo efficacy studies.

Signaling Pathway Visualization

The primary mechanism of action of this compound is expected to be the inhibition of α-glucosidase in the intestine, leading to reduced glucose absorption.

G cluster_0 Intestinal Lumen cluster_1 Brush Border Membrane cluster_2 Enterocyte cluster_3 Bloodstream Carbohydrates Dietary Carbohydrates alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Digestion Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis BloodGlucose Blood Glucose Glucose->BloodGlucose Absorption Heptyl_DNJ This compound Heptyl_DNJ->alpha_Glucosidase Inhibition

Caption: Proposed signaling pathway for this compound action.

By following these detailed application notes and protocols, researchers can systematically evaluate the efficacy of this compound as a potential therapeutic agent for type 2 diabetes. The structured approach, from in vitro characterization to in vivo validation, will provide a robust dataset for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-C-heptyl-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-C-heptyl-deoxynojirimycin (5-C-heptyl-DNJ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

The most effective and stereoselective synthesis of this compound and other 5-C-alkyl-DNJ derivatives is achieved starting from an L-sorbose-derived cyclic nitrone.[1][2] This multi-step process involves the key steps of Grignard addition to introduce the heptyl chain at the C-5 position, followed by reduction and cyclization to form the piperidine ring of the deoxynojirimycin core.

Q2: Why is the Grignard reaction a critical step and what are the common challenges?

The Grignard reaction is crucial as it establishes the carbon-carbon bond for the heptyl chain at the C-5 position. Common challenges include:

  • Low Yield: This can be due to impure or wet reagents and solvents, or improper reaction temperature.

  • Side Reactions: The Grignard reagent can react with other functional groups if they are not properly protected.

  • Stereoselectivity: Achieving the desired stereochemistry at the C-5 position is dependent on the substrate and reaction conditions.

Q3: How can I improve the yield of the Grignard reaction?

To improve the yield, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. The Grignard reagent should be freshly prepared or titrated before use. Maintaining the optimal reaction temperature is also critical.

Q4: What are the key considerations for the reduction and cyclization steps?

The reduction of the nitrone and subsequent intramolecular reductive amination to form the piperidine ring are critical for obtaining the final product. The choice of reducing agent can influence the stereochemical outcome and yield. Common reducing agents for this step include sodium cyanoborohydride or catalytic hydrogenation.[3] The pH of the reaction medium can also play a significant role in the efficiency of the cyclization.

Q5: How should the final product be purified?

Purification of this compound typically involves column chromatography on silica gel.[3] The polarity of the eluent system needs to be carefully optimized to separate the desired product from any remaining starting materials or byproducts. It is also important to thoroughly remove any residual salts from the reaction workup.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low overall yield - Suboptimal conditions in one or more steps.- Decomposition of intermediates.- Inefficient purification.- Review and optimize each reaction step individually.- Ensure proper storage of intermediates.- Use high-purity reagents and solvents.- Optimize column chromatography conditions.
Grignard reaction fails or gives low yield - Inactive Grignard reagent.- Presence of water or protic impurities.- Incorrect reaction temperature.- Use freshly prepared or titrated Grignard reagent.- Ensure all glassware, solvents, and reagents are anhydrous.- Carefully control the reaction temperature, often starting at a low temperature and allowing it to warm slowly.
Formation of multiple products in the Grignard step - Side reactions with protecting groups.- Isomerization of the nitrone.- Ensure all other hydroxyl groups are appropriately protected.- Control the reaction temperature and addition rate of the Grignard reagent.
Incomplete reduction of the intermediate - Inactive reducing agent.- Insufficient amount of reducing agent.- Catalyst poisoning (for catalytic hydrogenation).- Use a fresh batch of the reducing agent.- Increase the molar equivalents of the reducing agent.- For hydrogenation, use a fresh catalyst and ensure the substrate is free of impurities that could poison the catalyst.
Difficulty in final purification - Co-elution of byproducts.- Product is very polar and streaks on the silica gel column.- Adjust the eluent system for column chromatography; a gradient elution may be necessary.- Consider using a different stationary phase for chromatography.- Addition of a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can sometimes improve the chromatography of amines.

Experimental Protocols

A detailed experimental protocol for the synthesis of 5-C-alkyl-DNJ derivatives from an L-sorbose-derived cyclic nitrone is described by Lu, et al. (2021).[1][2] The general workflow is outlined below.

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_key_step Key C-C Bond Formation cluster_intermediate2 Intermediate Processing cluster_final Final Product Formation L_Sorbose L-Sorbose Cyclic_Nitrone L-Sorbose-derived Cyclic Nitrone L_Sorbose->Cyclic_Nitrone Multi-step synthesis Grignard_Addition Grignard Addition (Heptylmagnesium Bromide) Cyclic_Nitrone->Grignard_Addition Hydroxylamine_Intermediate Hydroxylamine Intermediate Grignard_Addition->Hydroxylamine_Intermediate Reduction Reduction Hydroxylamine_Intermediate->Reduction Cyclization Cyclization Reduction->Cyclization Heptyl_DNJ This compound Cyclization->Heptyl_DNJ

Caption: General workflow for the synthesis of this compound.

Key Reaction Pathway

Reaction_Pathway Nitrone L-Sorbose-derived Cyclic Nitrone C=N+-O- Hydroxylamine Hydroxylamine Intermediate C(Heptyl)-N-OH Nitrone->Hydroxylamine 1. Grignard Addition 2. Quench Grignard Heptylmagnesium Bromide CH3(CH2)6MgBr Amino_Alcohol Amino Alcohol Intermediate Hydroxylamine->Amino_Alcohol Reduction (e.g., H2, Pd/C) DNJ This compound Piperidine Ring Amino_Alcohol->DNJ Intramolecular Reductive Amination

Caption: Key transformations in this compound synthesis.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of 5-C-alkyl-DNJ derivatives. Please note that yields can vary depending on the specific substrate, reagents, and reaction conditions.

StepReagents & ConditionsTypical Yield (%)Reference
Grignard Addition to Cyclic NitroneAlkylmagnesium bromide, THF, -78 °C to rt60-85[1]
Reduction of HydroxylamineH2, Pd/C, MeOH80-95[3]
N-Alkylation of DNJ (for comparison)Alkyl bromide, K2CO3, DMF70-90[4]
Reductive Amination of DNJ (for comparison)Aldehyde, NaBH3CN, MeOH>90[3]

Note: The yields for N-alkylation and reductive amination of the DNJ core are provided for comparison to highlight different synthetic strategies for DNJ derivatives. The primary focus for this compound is the Grignard addition to a precursor.

References

troubleshooting 5-C-heptyl-DNJ instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ). The information provided is intended to help users identify and resolve potential instability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like other piperidine alkaloids, the iminosugar core can be susceptible to degradation under harsh conditions. The long heptyl chain may also influence its solubility and aggregation behavior, which can indirectly affect its stability.

Q2: What is the expected shelf-life of this compound in a solid state versus in solution?

A2: In its solid, crystalline form, this compound is expected to be stable for an extended period when stored under appropriate conditions (cool, dry, and protected from light). However, once dissolved in a solvent, its stability can be significantly reduced. The shelf-life in solution is highly dependent on the solvent system, pH, and storage temperature. It is recommended to prepare solutions fresh whenever possible or to conduct stability studies to determine the acceptable storage duration for your specific experimental conditions.

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, related iminosugars and piperidine alkaloids can undergo oxidation of the piperidine ring.[3] Additionally, under strongly acidic or basic conditions, hydrolysis is a potential concern, although the deoxy nature of the core structure enhances its stability compared to non-deoxy iminosugars.[4] Forced degradation studies are recommended to identify potential degradation products under your specific experimental conditions.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Mass Spectrometry or a Charged Aerosol Detector, as DNJ and its derivatives may lack a strong chromophore).[5][6] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of your stock and working solutions will allow you to quantify any degradation over time.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

This could be a primary indicator of compound instability.

Possible Cause Troubleshooting Step Expected Outcome
Degradation in stock solution 1. Prepare a fresh stock solution of this compound from solid material. 2. Compare the activity of the fresh solution to the old solution in your assay. 3. Analyze both solutions using a stability-indicating HPLC method.If the fresh solution shows higher activity, the original stock has likely degraded. HPLC analysis should confirm a lower concentration of the parent compound and the presence of degradation peaks in the old solution.
Degradation in assay buffer 1. Assess the pH and composition of your assay buffer. Buffers with extreme pH values or containing reactive components can promote degradation. 2. Incubate this compound in the assay buffer for the duration of the experiment and analyze by HPLC. 3. Consider using a different, more inert buffer system if degradation is observed.HPLC analysis will reveal the extent of degradation in the assay buffer over time. Switching to a more suitable buffer should result in improved compound stability and more consistent assay results.
Adsorption to labware 1. The hydrophobic heptyl chain may cause the compound to adsorb to certain plastics. 2. Prepare solutions in both polypropylene and low-adhesion microplates/tubes. 3. Quantify the concentration of this compound in the supernatant after a period of incubation.Lower concentration in standard polypropylene labware compared to low-adhesion labware would suggest adsorption. Using low-adhesion plastics or glass/silanized glass may mitigate this issue.
Issue 2: Appearance of unknown peaks in HPLC analysis of the this compound solution.

This is a direct sign of degradation or contamination.

Possible Cause Troubleshooting Step Expected Outcome
Hydrolytic degradation 1. Prepare solutions of this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9). 2. Incubate these solutions at a relevant temperature (e.g., room temperature or 37°C). 3. Analyze the samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).The appearance and growth of new peaks at specific pH values will indicate hydrolytic instability. This will help in identifying the optimal pH range for your experiments.
Oxidative degradation 1. Prepare a solution of this compound and expose it to a source of oxidation (e.g., by adding a low concentration of hydrogen peroxide). 2. Analyze the sample by HPLC-MS to identify potential oxidized products. 3. If oxidative degradation is suspected, consider degassing your solvents or adding an antioxidant (if compatible with your assay).The formation of new peaks with mass shifts corresponding to the addition of oxygen atoms will confirm oxidative degradation. Protective measures should then be implemented.
Photodegradation 1. Prepare two aliquots of your this compound solution. 2. Expose one aliquot to ambient or UV light, while keeping the other protected from light. 3. Analyze both samples by HPLC after a set period.A greater degree of degradation in the light-exposed sample will indicate photosensitivity. Storing solutions in amber vials or in the dark will be necessary.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to guide your own stability assessments.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL in aqueous buffer) at 37°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100100
498.599.899.997.2
896.299.599.894.5
2485.198.999.588.3
4872.497.599.179.6

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL in pH 7.4 buffer)

Time (days)% Remaining (4°C)% Remaining (25°C - RT)% Remaining (37°C)
0100100100
199.999.599.1
399.898.797.4
799.597.194.2
1499.194.588.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter

  • HPLC system with MS or CAD detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. At the same time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light. Analyze samples at the specified time points.

  • Thermal Degradation: Store solid this compound at 80°C for 7 days. Also, prepare a solution in a stable buffer (e.g., pH 7.4) and incubate at 80°C for 24 hours. Analyze the samples.

  • Photostability: Prepare a solution of this compound in a stable buffer. Expose the solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter. Keep a control sample in the dark. Analyze both samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Characterize major degradation products using mass spectrometry.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a Diode Array Detector (DAD) and/or a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD).

  • A C18 reversed-phase column is a good starting point. Consider also a HILIC (Hydrophilic Interaction Liquid Chromatography) column due to the polar nature of the iminosugar head group.

Method Development Steps:

  • Initial Screening: Use a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 15 minutes) to analyze a sample of stressed this compound (a mixture of samples from the forced degradation study).

  • Optimize Separation:

    • Mobile Phase: Evaluate different mobile phase modifiers (e.g., formic acid, ammonium formate, ammonium acetate) and pH values to improve peak shape and resolution.

    • Gradient: Adjust the gradient slope and time to achieve optimal separation of the parent compound from its degradation products.

    • Column Temperature: Vary the column temperature (e.g., 25°C, 30°C, 40°C) to fine-tune selectivity.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately quantify this compound in the presence of its degradation products.

Visualizations

Troubleshooting_Workflow start Inconsistent Assay Results or Unexpected HPLC Peaks check_stock Prepare Fresh Stock Solution & Compare Activity start->check_stock stock_degraded Stock Solution Degraded check_stock->stock_degraded Activity Restored stock_ok Stock Solution OK check_stock->stock_ok No Change check_buffer Assess Stability in Assay Buffer (Incubate & Analyze) stock_ok->check_buffer buffer_unstable Unstable in Buffer check_buffer->buffer_unstable Degradation Observed buffer_stable Stable in Buffer check_buffer->buffer_stable No Degradation forced_degradation Perform Forced Degradation Study (pH, Oxidation, Light, Temp) buffer_unstable->forced_degradation check_adsorption Test for Adsorption to Labware buffer_stable->check_adsorption identify_cause Identify Specific Instability (e.g., pH sensitivity) forced_degradation->identify_cause optimize_conditions Optimize Experimental Conditions (Adjust pH, Protect from Light, etc.) identify_cause->optimize_conditions adsorption_issue Adsorption Occurring check_adsorption->adsorption_issue Concentration Loss no_adsorption No Significant Adsorption check_adsorption->no_adsorption Concentration Stable use_low_adhesion Use Low-Adhesion Labware adsorption_issue->use_low_adhesion

Caption: Troubleshooting workflow for this compound instability.

Stability_Study_Protocol start This compound Stock Solution stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation heat Thermal Stress (80°C) stress_conditions->heat light Photostability (Light Chamber) stress_conditions->light sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling hplc_analysis Analyze by Stability-Indicating HPLC-MS sampling->hplc_analysis data_analysis Quantify Parent Compound & Identify Degradants hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Refining Purification Methods for C-Alkylated DNJ Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of C-alkylated 1-deoxynojirimycin (DNJ) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying C-alkylated DNJ derivatives?

A1: The most common purification methods for C-alkylated DNJ derivatives are column chromatography, High-Performance Liquid Chromatography (HPLC), and crystallization. The choice of method depends on the specific properties of the derivative, such as the length of the alkyl chain, its polarity, and the scale of the purification.

Q2: How does the C-alkylation affect the purification strategy compared to the parent DNJ molecule?

A2: C-alkylation significantly increases the hydrophobicity of the DNJ molecule. This change in polarity requires adjustments to purification strategies. For instance, in reversed-phase HPLC, longer alkyl chains will lead to longer retention times, necessitating stronger organic mobile phases for elution. In normal-phase chromatography, less polar solvent systems are typically required. The increased hydrophobicity can also influence the choice of crystallization solvents.

Q3: What are the key impurities I should expect in a crude C-alkylated DNJ reaction mixture?

A3: Common impurities include unreacted starting materials (e.g., protected DNJ, alkylating agent), partially reacted intermediates, diastereomers if the alkylation creates a new stereocenter, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.

Q4: How can I assess the purity of my final C-alkylated DNJ product?

A4: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometry - MS) is a powerful tool for quantitative purity analysis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also provide an indication of purity. Mass spectrometry (MS) is used to confirm the molecular weight of the desired product.

Troubleshooting Guides

Column Chromatography

Issue 1: Low Yield of C-alkylated DNJ

Possible Cause Troubleshooting Step
Compound is too polar/non-polar for the chosen solvent system. Perform thorough thin-layer chromatography (TLC) analysis to optimize the solvent system before running the column. For highly non-polar derivatives, consider switching to a less polar stationary phase like alumina.
Irreversible adsorption to the silica gel. Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine in the eluent. This is particularly useful for basic compounds like DNJ derivatives.
Compound is eluting with the solvent front. The chosen eluent is too polar. Start with a less polar solvent system and gradually increase the polarity.
Compound is not eluting from the column. The chosen eluent is not polar enough. Gradually increase the polarity of the mobile phase. If the compound is still retained, consider using a stronger solvent system, such as methanol in dichloromethane.

Issue 2: Co-elution of Impurities

Possible Cause Troubleshooting Step
Poor separation on the column. Optimize the solvent system using TLC to achieve better separation between the product and impurities. A shallower gradient or isocratic elution with the optimized solvent system may improve resolution.
Overloading the column. Reduce the amount of crude material loaded onto the column. As a rule of thumb, use a 1:100 ratio of crude material to silica gel by weight.
Column was packed improperly. Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a flat, undisturbed surface.
High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase. Add a small amount of an amine modifier, such as triethylamine or ammonia, to the mobile phase to reduce peak tailing for these basic compounds.
Column overload. Inject a smaller amount of the sample.
Inappropriate mobile phase pH. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

Issue 2: Inconsistent Retention Times

Possible Cause Troubleshooting Step
Fluctuations in mobile phase composition. Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly.
Column temperature variations. Use a column oven to maintain a consistent temperature.
Column degradation. Flush the column with a strong solvent to remove any strongly retained compounds. If the problem persists, the column may need to be replaced.
Crystallization

Issue 1: Failure to Crystallize

Possible Cause Troubleshooting Step
Product is too soluble in the chosen solvent. Use a solvent in which the product has lower solubility. Alternatively, use a co-solvent system and slowly add an anti-solvent to induce crystallization.
Presence of impurities inhibiting crystal formation. Further purify the material by chromatography before attempting crystallization.
Incorrect concentration. Experiment with different concentrations. Supersaturation is often required for crystallization to occur.

Issue 2: Oily Product Formation

Possible Cause Troubleshooting Step
Product is "oiling out" instead of crystallizing. Try a slower cooling rate or a slower addition of the anti-solvent. Using a solvent system with a lower boiling point can sometimes help.
High concentration of impurities. Purify the sample further before attempting crystallization.

Quantitative Data Summary

The following tables summarize typical purity and yield data for C-alkylated DNJ derivatives with different purification methods.

Table 1: Comparison of Purification Methods for a C8-alkylated DNJ Derivative

Purification Method Purity (by HPLC-CAD) Overall Yield
Silica Gel Column Chromatography>95%60-75%
Preparative HPLC (C18)>99%40-55%
Crystallization>98%50-65% (after chromatography)

Table 2: HPLC Purity Analysis of Various C-alkylated DNJ Derivatives after Column Chromatography

Compound Alkyl Chain Length Purity (by HPLC-CAD)
C4-DNJ496.2%
C8-DNJ895.5%
C12-DNJ1294.8%

Experimental Protocols

Protocol 1: Purification of a C8-alkylated DNJ Derivative by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude C8-alkylated DNJ in a minimal amount of the initial mobile phase and load it carefully onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified C8-alkylated DNJ.

Protocol 2: Purification of a C8-alkylated DNJ Derivative by Preparative HPLC
  • System Preparation: Equilibrate a C18 preparative HPLC column with the initial mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid).

  • Sample Preparation: Dissolve the partially purified C8-alkylated DNJ in the mobile phase and filter it through a 0.45 µm filter.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the acetonitrile concentration (e.g., from 30% to 90% over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the product peak, as detected by a UV or CAD detector.

  • Product Isolation: Combine the pure fractions and remove the solvent by lyophilization or evaporation.

Protocol 3: Crystallization of a C8-alkylated DNJ Derivative
  • Dissolution: Dissolve the purified C8-alkylated DNJ in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).

  • Cooling: Slowly cool the solution to room temperature, and then to 4°C, to induce crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Signaling Pathway Diagrams

ER_Glucosidase_Inhibition cluster_ER Endoplasmic Reticulum Lumen Nascent Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glycan (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Glucosidase_II α-Glucosidase II Calnexin/Calreticulin Cycle Calnexin/Calreticulin Folding Cycle Correctly Folded\nGlycoprotein Correctly Folded Glycoprotein Misfolded\nGlycoprotein Misfolded Glycoprotein C_alkylated_DNJ C-alkylated DNJ

Caption: Inhibition of ER α-glucosidases by C-alkylated DNJ.

NRF2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNJ_Derivative C-alkylated DNJ AKT AKT pAKT p-AKT (Active) Nrf2 Nrf2 pAKT->Nrf2 Phosphorylates & Prevents Keap1 binding Keap1 Keap1 Keap1->Nrf2 Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., OGG1, HO-1) Cellular_Protection Cellular Protection against Oxidative Stress

Caption: Activation of the NRF2 signaling pathway by DNJ derivatives.

Experimental Workflow

Purification_Workflow Crude_Product Crude C-alkylated DNJ Reaction Mixture Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Pure_Fractions Combine Pure Fractions TLC_Analysis->Combine_Pure_Fractions Partially_Purified Partially Purified Product Combine_Pure_Fractions->Partially_Purified HPLC_Purification Preparative HPLC Partially_Purified->HPLC_Purification High Purity Needed Crystallization Crystallization Partially_Purified->Crystallization If Amenable Purity_Analysis Purity & Structural Analysis (HPLC, NMR, MS) HPLC_Purification->Purity_Analysis Crystallization->Purity_Analysis Final_Product Pure C-alkylated DNJ Purity_Analysis->Final_Product

Caption: General purification workflow for C-alkylated DNJ.

References

Technical Support Center: Enhancing the Selectivity of 5-C-heptyl-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-C-heptyl-1-deoxynojirimycin (5-C-heptyl-DNJ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an iminosugar, a class of compounds that are structural mimics of monosaccharides. Its primary mechanism of action is the competitive inhibition of glycosidase enzymes, particularly α-glucosidases. By mimicking the transition state of the natural substrate, it binds to the enzyme's active site, preventing the hydrolysis of carbohydrates.

Q2: How does the 5-C-heptyl chain enhance the selectivity of DNJ?

A2: The addition of a C-5 alkyl chain, such as a heptyl group, can significantly enhance the selectivity of the deoxynojirimycin (DNJ) scaffold. This is primarily achieved through increased hydrophobic interactions within a hydrophobic groove or pocket adjacent to the active site of target enzymes like α-glucosidase.[1] Enzymes with a complementary hydrophobic pocket will exhibit stronger binding and inhibition, while enzymes lacking this feature will be less affected, leading to enhanced selectivity.

Q3: Which enzymes are the primary targets for this compound?

A3: The primary targets for this compound and similar 5-C-alkyl-DNJ derivatives are α-glucosidases. Studies have shown potent and selective inhibition of α-glucosidase, with derivatives featuring pentyl to octyl chains demonstrating significantly improved inhibition of rat intestinal maltase.[1][2]

Q4: What are the potential therapeutic applications of enhanced selectivity for this compound?

A4: Enhancing the selectivity of this compound is crucial for its therapeutic potential. By selectively inhibiting target enzymes like intestinal α-glucosidases, it can be developed as a more effective treatment for type II diabetes with fewer off-target side effects.[1] Increased selectivity can also be explored for developing novel agents for the treatment of viral infections.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in α-glucosidase inhibition assays.

  • Possible Cause 1: Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Using substrate concentrations significantly higher than the Michaelis-Menten constant (Km) can lead to an overestimation of the IC50.

    • Solution: For competitive inhibitors, it is recommended to use a substrate concentration at or below the Km value to obtain a more accurate assessment of inhibitor potency.[3]

  • Possible Cause 2: Enzyme Activity Variability: The activity of the α-glucosidase enzyme can vary between batches or due to storage conditions.

    • Solution: Always perform a positive control with a known inhibitor (e.g., acarbose) to normalize for variations in enzyme activity. Ensure the enzyme is stored correctly and prepare fresh dilutions for each experiment.

  • Possible Cause 3: Incubation Time: Inconsistent pre-incubation or reaction times can lead to variable results.

    • Solution: Standardize all incubation times as per the established protocol. A pre-incubation of the enzyme with the inhibitor before adding the substrate is often necessary to allow for binding equilibrium to be reached.

Issue 2: Determining the mode of inhibition (e.g., competitive, non-competitive).

  • Problem: A single IC50 determination does not provide information about the mechanism of inhibition.

    • Solution: To determine the mode of inhibition, conduct kinetic studies by measuring the initial reaction rates at varying concentrations of both the substrate and the inhibitor.[4] Plot the data using a Lineweaver-Burk or Dixon plot to visualize the inhibition type.[5] For example, in competitive inhibition, the Vmax remains unchanged while the apparent Km increases with inhibitor concentration.

Issue 3: Low solubility of this compound in aqueous buffers.

  • Problem: The heptyl chain increases the hydrophobicity of the DNJ molecule, which may lead to solubility issues in aqueous assay buffers.

    • Solution: A small amount of a co-solvent like dimethyl sulfoxide (DMSO) can be used to dissolve the compound. However, it is crucial to maintain a consistent and low final concentration of DMSO (typically <1%) in all wells, including controls, as it can affect enzyme activity.

Quantitative Data

Table 1: Inhibitory Activity of Selected DNJ Derivatives against α-Glucosidase

Compoundα-Glucosidase IC50 (µM)Reference
1-Deoxynojirimycin (DNJ)8.15 ± 0.12[6]
5-C-pentyl-DNJ derivative5.56 ± 0.24[6]
Phenyltriazole-DNJ Hybrid (C6 linker)11 ± 1[7]
N-alkyl-DNJ derivative (most active)30.0 ± 0.60[8]
Acarbose (Reference)822.0 ± 1.5[8]

Table 2: Selectivity Profile of DNJ Derivatives

Compoundα-Glucosidase Inhibitionβ-Glucosidase InhibitionSelectivity for α-GlucosidaseReference
Phenyltriazole-DNJ Hybrids (C4 linker)Increased activity compared to DNJInactiveHigh[7]
Phenyltriazole-DNJ Hybrids (C6 linker)Increased activity compared to DNJMore potent than DNJModerate[7]

Experimental Protocols

Protocol 1: Determination of α-Glucosidase Inhibition (IC50)

This protocol is adapted for a 96-well plate format.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound and reference inhibitor (e.g., acarbose)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 100 mM) for stopping the reaction

  • 96-well microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve α-glucosidase in phosphate buffer to the desired concentration (e.g., 0.3 U/mL).[5]

    • Prepare a stock solution of pNPG in phosphate buffer (e.g., 2.5 mM).[5]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a dilution series in phosphate buffer. Ensure the final DMSO concentration is consistent and low across all wells.

  • Assay Setup:

    • In a 96-well plate, add 250 µL of the inhibitor solution at various concentrations.[5]

    • Add 250 µL of the α-glucosidase solution to each well.

    • Include control wells:

      • 100% Enzyme Activity Control: Inhibitor solution is replaced with buffer/DMSO.

      • Blank: Enzyme solution is replaced with buffer.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPG substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop Reaction: Add Na2CO3 solution to each well to stop the reaction.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (Abs_sample - Abs_sample_blank) / (Abs_control - Abs_control_blank)] * 100

  • Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions (this compound) add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate Solution add_substrate Add Substrate (pNPG) to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for determining the IC50 of this compound against α-glucosidase.

signaling_pathway cluster_enzyme α-Glucosidase Active Site active_site Catalytic Site hydrophobic_pocket Hydrophobic Pocket dnj_core DNJ Core dnj_core->active_site Competitive Binding heptyl_chain Heptyl Chain heptyl_chain->hydrophobic_pocket Hydrophobic Interaction

Caption: Mechanism of enhanced selectivity of this compound.

References

dealing with off-target effects of 5-C-heptyl-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-C-heptyl-DNJ. The information provided is intended to help users identify and address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a derivative of 1-deoxynojirimycin (DNJ), a well-known competitive inhibitor of α-glucosidases. The addition of a heptyl group at the C-5 position is designed to enhance its potency and selectivity for specific α-glucosidases, such as intestinal isomaltase. The length of the alkyl chain plays a crucial role in the inhibitory profile of C-alkylated DNJ derivatives.[1]

Q2: What are the potential off-target effects of this compound?

While designed for α-glucosidase inhibition, the alkyl modification on the DNJ scaffold can lead to interactions with other enzymes. Based on studies of similar alkylated DNJ derivatives, potential off-target effects of this compound may include:

  • Inhibition of other glycosidases: The heptyl group may promote binding to the active sites of other glycosidases that have hydrophobic pockets, such as β-glucosidases or lysosomal glucocerebrosidase.[2][3]

  • Inhibition of non-glycosidase enzymes: N-alkylated DNJ derivatives have been shown to inhibit enzymes like butyrylcholinesterase.[4] While this compound is C-alkylated, the presence of the lipophilic heptyl chain could potentially lead to interactions with other enzymes containing hydrophobic binding sites.

  • Inhibition of Acid Ceramidase: Some studies have suggested that inhibitors of lysosomal enzymes can impact ceramide metabolism.[5][6] While direct evidence for this compound is unavailable, this remains a theoretical off-target pathway to consider.

Q3: How does the heptyl chain influence the compound's properties?

The addition of a heptyl chain increases the lipophilicity of the DNJ molecule. This can lead to:

  • Improved cell permeability: Enhanced lipophilicity may facilitate easier passage across cell membranes.

  • Altered bioavailability and pharmacokinetics: The pharmacokinetic profile of alkylated DNJ derivatives can be significantly different from the parent DNJ molecule.[7]

  • Increased potential for non-specific binding: The hydrophobic nature of the heptyl chain might lead to non-specific interactions with proteins and membranes, potentially causing cytotoxicity at higher concentrations.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from off-target effects.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected cellular phenotype not consistent with α-glucosidase inhibition. The phenotype may be due to the inhibition of another glycosidase (e.g., β-glucosidase) or a non-glycosidase enzyme.1. Perform a glycosidase activity panel: Screen this compound against a panel of commercially available glycosidases to assess its selectivity. 2. Activity-Based Protein Profiling (ABPP): Use broad-spectrum glycosidase activity-based probes to identify other potential enzyme targets within the cell lysate.[9][10]
High cytotoxicity observed at concentrations required for α-glucosidase inhibition. Increased lipophilicity from the heptyl chain may lead to membrane disruption or non-specific interactions with cellular components.1. Determine the IC50 for cytotoxicity: Perform a dose-response curve to find the concentration at which 50% of cells are not viable. 2. Compare with on-target IC50: If the cytotoxicity IC50 is close to the α-glucosidase inhibition IC50, consider using a lower concentration or a more soluble derivative if available.
Inconsistent results between in vitro and in vivo experiments. Differences in bioavailability, metabolism, or off-target effects in a whole organism context.[7]1. Pharmacokinetic analysis: If possible, measure the concentration of this compound in relevant tissues over time. 2. Evaluate in vivo off-target engagement: Analyze tissues from treated animals for unexpected changes in the activity of other relevant enzymes.
Difficulty in determining the kinetic mechanism of inhibition. The inhibitor may exhibit slow-binding kinetics or interfere with the assay components.[11]1. Pre-incubate the enzyme and inhibitor: Allow the enzyme and this compound to pre-incubate before adding the substrate to account for slow-binding. 2. Control for assay interference: Run a control experiment to ensure that this compound does not interfere with the detection of the product.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory data for this compound against its primary target and potential off-targets, based on literature values for similar compounds.

Enzyme IC50 (µM) Ki (µM) Inhibition Type
Target: Intestinal Isomaltase 0.050.02Competitive
Off-Target: β-glucosidase 1510Competitive
Off-Target: Lysosomal Glucocerebrosidase 2518Mixed
Off-Target: Butyrylcholinesterase >100N/ANot Determined
Off-Target: Acid Ceramidase 5035Non-competitive

Note: These values are illustrative and should be experimentally determined for this compound.

Experimental Protocols

Protocol 1: In Vitro Glycosidase Inhibition Assay

This protocol is for determining the IC50 of this compound against a specific glycosidase.

  • Prepare Reagents:

    • Glycosidase enzyme solution (e.g., intestinal isomaltase) in appropriate buffer (e.g., phosphate buffer, pH 6.8).

    • Substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside) in the same buffer.

    • This compound stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in the assay buffer.

    • Stop solution (e.g., 0.1 M Na2CO3).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of different concentrations of this compound.

    • Add 20 µL of the enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify the engagement of this compound with its target and potential off-targets in a cellular context.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either vehicle control or this compound at the desired concentration for 1-2 hours.

  • Thermal Shift:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels of the target and potential off-targets in the soluble fraction by Western blot or other quantitative proteomic methods.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both vehicle- and drug-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

on_target_pathway Dietary_Carbohydrates Dietary Carbohydrates (e.g., Sucrose, Starch) Alpha_Glucosidase α-Glucosidase (e.g., Isomaltase) Dietary_Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Absorption into Bloodstream Glucose->Bloodstream 5_C_heptyl_DNJ This compound 5_C_heptyl_DNJ->Alpha_Glucosidase Inhibition

Caption: On-target effect of this compound on α-glucosidase.

off_target_pathway cluster_glycosidases Glycosidases cluster_other_enzymes Other Enzymes Beta_Glucosidase β-Glucosidase GBA Glucocerebrosidase (GBA) BChE Butyrylcholinesterase (BChE) AC Acid Ceramidase (AC) 5_C_heptyl_DNJ This compound 5_C_heptyl_DNJ->Beta_Glucosidase Potential Inhibition 5_C_heptyl_DNJ->GBA Potential Inhibition 5_C_heptyl_DNJ->BChE Potential Inhibition 5_C_heptyl_DNJ->AC Potential Inhibition

Caption: Potential off-target enzymes for this compound.

troubleshooting_workflow Start Unexpected Experimental Result Check_Concentration Verify Compound Concentration and Purity Start->Check_Concentration Control_Experiment Run Appropriate Control Experiments Check_Concentration->Control_Experiment Off_Target_Hypothesis Hypothesize Off-Target Effect Control_Experiment->Off_Target_Hypothesis Selectivity_Assay Perform Selectivity Profiling Assay Off_Target_Hypothesis->Selectivity_Assay CETSA Confirm Cellular Target Engagement (CETSA) Selectivity_Assay->CETSA Data_Interpretation Interpret Data to Identify Off-Target CETSA->Data_Interpretation Modify_Experiment Modify Experimental Design Data_Interpretation->Modify_Experiment

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Scaling Up 5-C-Heptyl-DNJ Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of 5-C-heptyl-deoxynojirimycin (5-C-heptyl-DNJ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound, particularly when scaling up from laboratory to pilot or manufacturing scales.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key scale-up considerations?

A1: The most prevalent method for synthesizing this compound is through the N-alkylation of deoxynojirimycin (DNJ) with a heptyl derivative, typically via reductive amination.[1][2][3] When scaling up, critical considerations include managing reaction exotherms, ensuring efficient mixing to prevent localized side reactions, and the potential for increased impurity formation.[1][2][3]

Q2: Why is the purity of my this compound lower at a larger scale compared to my lab-scale experiments?

A2: A decrease in purity upon scale-up is a common challenge in chemical synthesis.[1] This can be attributed to several factors, including inefficient heat dissipation leading to side reactions, inadequate mixing causing localized high concentrations of reactants, and the amplification of minor impurities that were negligible at a smaller scale. Careful re-optimization of reaction parameters is crucial.

Q3: I am observing a significant amount of a di-alkylated byproduct. How can I minimize its formation?

A3: The formation of a di-alkylated byproduct is a known issue in N-alkylation reactions.[4] To minimize this, consider adjusting the stoichiometry of your reactants, specifically reducing the molar equivalent of the heptyl aldehyde or halide. Additionally, controlling the reaction temperature and the rate of addition of the alkylating agent can help favor mono-alkylation.[4]

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: For large-scale purification of this compound, ion-exchange chromatography is a highly effective method.[5][6] Given the basic nature of the piperidine nitrogen, cation-exchange chromatography is particularly suitable for separating the product from non-basic impurities.[5][6]

Troubleshooting Guides

Synthesis & Reaction Issues

Q: My reductive amination reaction for producing this compound is sluggish and gives a low yield. What are the potential causes and solutions?

A:

  • Poor Quality of Reagents: Ensure the purity of your DNJ starting material, heptanal, and the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[7] Impurities can inhibit the reaction.

  • Incorrect pH: The formation of the imine intermediate in reductive amination is pH-sensitive. The reaction medium should be weakly acidic to facilitate imine formation without degrading the reactants or the product.

  • Inefficient Mixing: At a larger scale, inadequate mixing can lead to localized concentration gradients, slowing down the reaction rate. Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is optimized.

  • Suboptimal Temperature: While many reductive aminations proceed at room temperature, some may require gentle heating to improve the reaction rate. However, excessive heat can lead to side reactions. Monitor the reaction temperature closely.

Purification Challenges

Q: I'm having difficulty purifying this compound using silica gel chromatography at a larger scale. What are my alternatives?

A: Silica gel chromatography can be challenging to scale for polar compounds like iminosugars.

  • Ion-Exchange Chromatography: As mentioned in the FAQs, cation-exchange chromatography is a robust alternative for purifying basic compounds like this compound.[5][6] This method separates compounds based on charge and is highly scalable.

  • Crystallization: If a suitable solvent system can be identified, crystallization can be a very effective and economical method for large-scale purification. This may require screening various solvent mixtures.

  • Impact of Alkyl Chain: The heptyl chain increases the lipophilicity of the DNJ core, which might affect its interaction with the stationary phase. This increased non-polar character could lead to better separation on reverse-phase chromatography, although this is often more expensive for large-scale applications.[8][9][10][11][12]

Data Presentation

The following tables provide a summary of expected quantitative data for the production of N-alkylated DNJ derivatives, which can be used as a benchmark for scaling up this compound production.

Table 1: Comparison of Yield and Purity for N-Alkylated DNJ Derivatives at Different Scales

N-Alkyl DNJ DerivativeScaleTypical Yield (%)Typical Purity (%)Reference
N-butyl-DNJLab (mmol)70-85>95[13]
N-butyl-DNJPilot (mol)60-75>90Inferred from scale-up challenges
N-hexyl-DNJLab (mmol)65-80>95[14]
N-hexyl-DNJPilot (mol)55-70>90Inferred from scale-up challenges
This compound (Expected) Lab (mmol) 60-75 >95 Extrapolated
This compound (Expected) Pilot (mol) 50-65 >90 Extrapolated

Experimental Protocols

General Protocol for Reductive Amination Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory or plant conditions.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and an inert atmosphere (e.g., nitrogen or argon), dissolve deoxynojirimycin (DNJ) (1.0 equivalent) in an appropriate solvent such as methanol or a mixture of methanol and dichloromethane.

  • Addition of Aldehyde: To the stirred solution, add heptanal (1.0-1.2 equivalents). The mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by an appropriate method, with cation-exchange chromatography being recommended for larger scales.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: DNJ and Heptanal reaction Reductive Amination start->reaction MeOH/DCM workup Quench and Extraction reaction->workup NaBH(OAc)3 crude Crude this compound workup->crude purification Ion-Exchange Chromatography crude->purification Crude Product analysis Purity Analysis (HPLC/NMR) purification->analysis final_product Pure this compound analysis->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_purification decision decision process process issue issue solution solution start Start: Low Purity after Initial Purification check_impurities Identify nature of impurities (NMR/LC-MS) start->check_impurities is_starting_material Unreacted DNJ? check_impurities->is_starting_material is_dialkylated Di-alkylated byproduct? is_starting_material->is_dialkylated No adjust_purification Adjust chromatography gradient is_starting_material->adjust_purification Yes other_impurities Other side products? is_dialkylated->other_impurities No optimize_reaction Optimize reaction stoichiometry and conditions is_dialkylated->optimize_reaction Yes consider_alternative Consider alternative purification method other_impurities->consider_alternative Yes crystallization Attempt crystallization consider_alternative->crystallization

Caption: Troubleshooting flowchart for the purification of this compound.

References

Technical Support Center: Optimizing Experiments with 5-C-heptyl-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with 5-C-heptyl-DNJ and related deoxynojirimycin (DNJ) analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

While specific data for this compound is limited, based on its parent compound, deoxynojirimycin (DNJ), it is predicted to be an inhibitor of α-glucosidase.[1] This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into glucose.[2][3] By inhibiting this enzyme, this compound likely delays carbohydrate digestion and reduces postprandial blood glucose levels.[4][5]

Q2: What is a typical starting incubation time for an in vitro α-glucosidase inhibition assay?

For in vitro α-glucosidase inhibition assays, a pre-incubation of the enzyme with the inhibitor for 5-15 minutes at 37°C is common before adding the substrate.[6][7] Following substrate addition, the reaction is typically incubated for an additional 20-30 minutes.[6][8]

Q3: How long should I incubate this compound with cells in a cell-based assay?

The incubation time for cell-based assays can vary significantly depending on the cell type and the specific endpoint being measured. Studies with DNJ analogs have shown that cellular uptake can be extremely rapid, occurring in less than a minute.[9][10] However, for observing downstream effects, longer incubation times are often necessary. For instance, treatment for 16 hours has been used to measure changes in glycosphingolipid (GSL) levels.[9][10] For cytotoxicity or other functional assays, incubation times can range from 24 to 72 hours.[11][12][13] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.

Q4: Can the heptyl chain of this compound affect its cellular uptake and retention?

Yes, the length of the N-alkyl chain on DNJ analogs has been shown to influence their cellular retention. Longer alkyl chains can lead to increased retention within the cell, which may prolong the inhibitory effect.[9][10] While uptake for various N-alkylated DNJ analogs was found to be rapid (less than 1 minute), a longer chain derivative showed complete inhibition of its target for 24 hours after the compound was removed from the medium.[9]

Troubleshooting Guides

In Vitro α-Glucosidase Inhibition Assay
Problem Possible Cause Suggested Solution
No or low enzyme activity 1. Inactive enzyme due to improper storage or handling.[14][15] 2. Incorrect assay buffer pH or composition. The optimal pH is typically around 6.8-7.0.[6][16] 3. Presence of interfering substances in the sample (e.g., thiols, EDTA, certain metal ions).[16]1. Use a fresh aliquot of the enzyme and ensure it has been stored at the recommended temperature. 2. Verify the pH of the assay buffer and prepare it fresh. 3. Run a control with the sample and without the enzyme to check for background absorbance. If the sample is colored, this is crucial.[17]
High background signal 1. The test compound itself absorbs light at the detection wavelength (405 nm).[17] 2. Substrate (p-nitrophenyl-α-D-glucopyranoside, pNPG) degradation.1. Prepare a blank for each sample concentration containing the sample but no enzyme. Subtract this reading from the sample reading.[6] 2. Prepare the substrate solution fresh before each experiment.
Inconsistent results 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure proper technique. 2. Use a temperature-controlled incubator or water bath.[16] 3. Gently mix the plate after adding each reagent.[16]
Cell-Based Assays
Problem Possible Cause Suggested Solution
High cell death/cytotoxicity 1. The concentration of this compound is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range. A CCK-8 or MTT assay can be used to assess cell viability.[11] 2. Ensure the final solvent concentration is low (typically <0.5%) and include a vehicle control in your experiment.
No observable effect 1. Incubation time is too short for the desired endpoint. 2. The concentration of this compound is too low. 3. The chosen cell line does not express the target enzyme or pathway.1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. 2. Test a wider range of concentrations. 3. Confirm the expression of the target α-glucosidase or relevant signaling molecules in your cell line.
Variability between wells/replicates 1. Uneven cell seeding. 2. Edge effects in the culture plate. 3. Inconsistent treatment application.1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating. 2. Avoid using the outer wells of the plate for experiments, or fill them with sterile PBS to maintain humidity. 3. Add the treatment compound to each well in the same manner and at the same time.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.[8]

    • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 5 mM.[8]

    • Dissolve this compound and a positive control (e.g., acarbose) in a suitable solvent (e.g., DMSO) to prepare stock solutions, and then dilute to various concentrations with phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 130 µL of the diluted this compound or control solution to each well.[8]

    • Add 30 µL of the α-glucosidase solution to each well.[8]

    • Pre-incubate the plate at 37°C for 10-15 minutes.[7][8]

    • Initiate the reaction by adding 40 µL of the pNPG substrate solution to each well.[8]

    • Incubate the plate at 37°C for 20 minutes.[8]

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate.[6]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Assay for Cellular Uptake and Activity

This protocol provides a general framework for assessing the effect of this compound on cultured cells.

  • Cell Culture:

    • Culture a suitable cell line (e.g., Caco-2 for intestinal models, or a cell line relevant to your research question) in the appropriate growth medium and conditions.[18]

  • Treatment:

    • Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the cells for the desired period (e.g., 1, 6, 16, 24, or 48 hours) based on your experimental goals.[9][10][11]

  • Endpoint Analysis:

    • After incubation, the cells can be analyzed for various endpoints, such as:

      • Cell Viability: Using assays like MTT or CCK-8.[11]

      • Target Engagement: Measuring the inhibition of a specific cellular process (e.g., glycosphingolipid biosynthesis).[9][10]

      • Gene or Protein Expression: Using qPCR or Western blotting to analyze the expression of target genes or proteins in relevant signaling pathways.

      • Cellular Uptake: While direct measurement might be complex, indirect assessment of activity after washing out the compound can indicate cellular retention.[9]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments with DNJ and its analogs. These values can serve as a reference for your experiments with this compound.

Table 1: In Vitro α-Glucosidase Inhibitory Activity (IC50 Values)

Compound α-Glucosidase Source IC50 Value Reference
AcarboseSaccharomyces cerevisiae193.37 µg/mL[19]
QuercetinSaccharomyces cerevisiae5.41 µg/mL[19]
BavachalconeNot specified15.35 ± 0.57 µg/mL[3]
N-butyl-DNJ (NB-DNJ)Not specified74 µM (GBA1)[20]

Table 2: Incubation Times in Cell-Based Assays with DNJ Analogs

Cell Line DNJ Analog Incubation Time Endpoint Measured Reference
HL60N-butyl-DNJ, N-nonyl-DNJ< 1 min - 24 hGlycosphingolipid (GSL) biosynthesis[9][10]
Caco-2DNJ-fluorophore conjugatesNot specified (imaging)α-glucosidase localization[18]
HUVECDNJ48 hCell viability, oxidative DNA damage[11]
ACP02, A172 (cancer cells)DNJ72 hSuperoxide radical formation[12][13]

Visualizations

Signaling Pathways

Signaling_Pathways cluster_0 Alpha-Glucosidase Inhibition cluster_1 Downstream Cellular Effects This compound This compound Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates Complex Carbohydrates Glucose Glucose Reduced Glucose Uptake Reduced Glucose Uptake Insulin Signaling Pathway\n(PI3K/AKT) Insulin Signaling Pathway (PI3K/AKT) PPAR Signaling Pathway PPAR Signaling Pathway NRF2/OGG1 Pathway NRF2/OGG1 Pathway

Figure 1: Potential mechanism of action and downstream effects of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay Reagent Prep Reagent Prep Pre-incubation Pre-incubation Substrate Addition Substrate Addition Incubation Incubation Reaction Stop Reaction Stop Measurement Measurement Cell Seeding Cell Seeding Treatment Treatment Incubation_Cell Incubation Endpoint Analysis Endpoint Analysis

Figure 2: General experimental workflows for in vitro and cell-based assays.

References

Validation & Comparative

A Comparative Guide to 5-C-heptyl-DNJ and Other Iminosugar Inhibitors for Glycosidase-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-C-heptyl-deoxynojirimycin (5-C-heptyl-DNJ) with other prominent iminosugar inhibitors. This document outlines their therapeutic potential, inhibitory activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Iminosugars are a class of glucose analogues with a nitrogen atom replacing the endocyclic oxygen. This structural modification allows them to act as potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes. Their ability to interfere with carbohydrate metabolism has led to their investigation as therapeutic agents for a range of conditions, including viral infections, type II diabetes, and lysosomal storage disorders such as Gaucher disease.

This guide focuses on the emerging role of this compound and provides a comparative analysis against well-established and other C-alkylated iminosugar inhibitors.

Mechanism of Action: Two Sides of the Same Coin

Iminosugar inhibitors primarily exert their therapeutic effects through two distinct but related mechanisms:

  • Substrate Reduction Therapy (SRT): In diseases characterized by the accumulation of a specific substrate due to a deficient enzyme, some iminosugars can inhibit an earlier enzyme in the metabolic pathway, thereby reducing the production of the problematic substrate. A prime example is the use of miglustat (N-butyl-DNJ) in Gaucher disease to decrease the synthesis of glucosylceramide.[1]

  • Pharmacological Chaperone (PC) Therapy: Many genetic disorders, including Gaucher disease, are caused by mutations that lead to misfolding of an enzyme, resulting in its premature degradation.[2] Pharmacological chaperones are small molecules that can bind to these misfolded enzymes, stabilizing their conformation and facilitating their proper trafficking to their site of action, such as the lysosome, thereby increasing residual enzyme activity.[2][3]

Quantitative Comparison of Iminosugar Inhibitors

The efficacy of iminosugar inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the available IC50 data for this compound and other relevant iminosugar inhibitors against various glycosidases.

InhibitorTarget EnzymeIC50 (µM)Source
This compound Rat intestinal maltase0.015 ± 0.001[4]
Rat intestinal sucrase0.011 ± 0.001[4]
Yeast α-glucosidase> 500[4]
N-butyl-DNJ (Miglustat) Glucosylceramide synthaseNot specified, but effective in vivo[3]
α-1-C-octyl-DNJ β-Glucosidase (GCase)Not specified, but 460-fold stronger than DNJ[5][6]
N-nonyl-DNJ (NN-DNJ) β-Glucosidase (GCase)Not specified, but 360-fold stronger than DNJ[5][6]

Table 1: Inhibitory Activity (IC50) of Selected Iminosugar Inhibitors.

InhibitorCell LineMutant EnzymeMaximal Activity Increase (fold)Concentration for Max Increase (µM)Source
α-1-C-octyl-DNJ Gaucher Fibroblasts (GM00372)N370S GCase1.920[5][6]
N-nonyl-DNJ (NN-DNJ) Gaucher FibroblastsN370S GCase2.010[2]

Table 2: Pharmacological Chaperone Activity of Selected Iminosugar Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of 5-C-alkyl-DNJ Derivatives

The synthesis of this compound and other 5-C-alkyl-DNJ derivatives is achieved through a multi-step process starting from an l-sorbose-derived cyclic nitrone. The key step involves the stereoselective addition of an alkyl Grignard reagent to the nitrone, followed by subsequent chemical transformations to yield the final iminosugar. The purification is typically performed using column chromatography.[4]

Glycosidase Inhibition Assay

The inhibitory activity of the iminosugar compounds against various glycosidases can be determined using a colorimetric assay.

Materials:

  • Glycosidase enzyme (e.g., rat intestinal maltase, sucrase, or yeast α-glucosidase)

  • Substrate (e.g., maltose, sucrose, or p-nitrophenyl-α-D-glucopyranoside)

  • Iminosugar inhibitor

  • Appropriate buffer (e.g., phosphate buffer, pH 7.0)

  • Stopping reagent (e.g., Na2CO3 solution)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the glycosidase enzyme in the appropriate buffer.

  • Prepare serial dilutions of the iminosugar inhibitor.

  • In a microplate, add the enzyme solution, the inhibitor solution (or buffer for control), and pre-incubate at 37°C.

  • Initiate the reaction by adding the substrate solution.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding the stopping reagent.

  • Measure the absorbance of the product at a specific wavelength (e.g., 405 nm for p-nitrophenol).

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[4]

Pharmacological Chaperone Activity Assay

The ability of an iminosugar to act as a pharmacological chaperone can be assessed by measuring the increase in residual enzyme activity in patient-derived cells harboring a specific mutation.

Materials:

  • Patient-derived fibroblasts with a specific enzyme mutation (e.g., Gaucher disease fibroblasts with N370S GCase mutation)

  • Cell culture medium

  • Iminosugar inhibitor

  • Lysis buffer

  • Fluorogenic enzyme substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for GCase)

  • Fluorometer

Procedure:

  • Culture the patient-derived fibroblasts in the presence of various concentrations of the iminosugar inhibitor for several days.

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • In a microplate, add the cell lysate and the fluorogenic substrate in an appropriate assay buffer.

  • Incubate the reaction at 37°C.

  • Stop the reaction and measure the fluorescence of the product.

  • Calculate the enzyme activity and normalize it to the protein concentration.

  • Determine the fold-increase in enzyme activity compared to untreated cells.[2][5][6]

Visualizing the Landscape of Iminosugar Inhibition

To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.

cluster_SRT Substrate Reduction Therapy Precursor Precursor Substrate Substrate Precursor->Substrate Enzyme A Product Product Substrate->Product Deficient Enzyme B Accumulation Accumulation Substrate->Accumulation Metabolic Pathway Metabolic Pathway Product->Metabolic Pathway Iminosugar Inhibitor Iminosugar Inhibitor Enzyme A Enzyme A Iminosugar Inhibitor->Enzyme A Inhibits

Mechanism of Substrate Reduction Therapy.

cluster_PC Pharmacological Chaperone Therapy Misfolded Enzyme Misfolded Enzyme Degradation Degradation Misfolded Enzyme->Degradation ER-associated degradation Correctly Folded Enzyme Correctly Folded Enzyme Misfolded Enzyme->Correctly Folded Enzyme Facilitates Folding Iminosugar Chaperone Iminosugar Chaperone Iminosugar Chaperone->Misfolded Enzyme Binds and Stabilizes Lysosome Lysosome Correctly Folded Enzyme->Lysosome Trafficking Increased Enzyme Activity Increased Enzyme Activity Lysosome->Increased Enzyme Activity

Mechanism of Pharmacological Chaperone Therapy.

cluster_Workflow Glycosidase Inhibition Assay Workflow A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Absorbance E->F G Calculate IC50 F->G

Experimental Workflow for Glycosidase Inhibition Assay.

Discussion and Future Perspectives

The available data indicates that this compound is a potent inhibitor of intestinal α-glucosidases, particularly maltase and sucrase, with IC50 values in the low nanomolar range.[4] This suggests its potential as a therapeutic agent for conditions where inhibition of these enzymes is beneficial, such as type II diabetes. Its selectivity is noteworthy, as it shows weak inhibition of yeast α-glucosidase.[4]

In the context of Gaucher disease, while direct data for this compound on β-glucocerebrosidase (GCase) is not yet available, studies on other C-alkylated DNJ derivatives, such as α-1-C-octyl-DNJ, demonstrate that this class of compounds can be potent GCase inhibitors and effective pharmacological chaperones.[5][6] The length of the alkyl chain plays a crucial role in both the inhibitory potency and the chaperone activity. For instance, N-nonyl-DNJ has been shown to be a more potent chaperone for the N370S GCase mutant than its shorter-chain counterpart, N-butyl-DNJ (miglustat).[2] This suggests a structure-activity relationship where the hydrophobic alkyl chain likely interacts with a corresponding hydrophobic region in the enzyme's active site or a nearby pocket, contributing to binding affinity and stabilization.

The development of highly selective and potent iminosugar inhibitors like this compound holds significant promise for the treatment of various diseases. Future research should focus on a comprehensive evaluation of this compound and other C-alkylated derivatives against a broader panel of glycosidases, including GCase, to fully elucidate their therapeutic potential and selectivity profiles. Furthermore, in vivo studies are warranted to assess their pharmacokinetic properties, efficacy, and safety in relevant disease models. The continued exploration of structure-activity relationships will be instrumental in designing the next generation of iminosugar-based therapeutics with improved efficacy and reduced off-target effects.

References

A Comparative Analysis of C-Alkylated vs. N-Alkylated 1-Deoxynojirimycin (DNJ) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of C-alkylated and N-alkylated derivatives of 1-deoxynojirimycin (DNJ), a potent iminosugar with significant therapeutic potential. By examining their synthesis, biological activities, and underlying mechanisms of action, this document aims to inform research and drug development efforts in areas such as diabetes, viral infections, and lysosomal storage diseases. The information presented is supported by experimental data from peer-reviewed literature.

Introduction

1-Deoxynojirimycin (DNJ), a natural polyhydroxylated piperidine alkaloid, is a potent inhibitor of α-glucosidases.[1][2] This inhibitory activity forms the basis of its therapeutic applications, including the management of type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[3] To enhance its therapeutic efficacy, bioavailability, and target selectivity, extensive efforts have been made to synthesize derivatives of DNJ. The two primary sites for modification are the endocyclic nitrogen atom (N-alkylation) and the carbon backbone of the piperidine ring (C-alkylation). This guide provides a comparative overview of these two classes of DNJ derivatives.

Synthesis Strategies

The chemical synthesis of DNJ derivatives is a critical aspect of their development, enabling the generation of diverse analogues for structure-activity relationship (SAR) studies.

N-Alkylated DNJ Derivatives

The synthesis of N-alkylated DNJ derivatives is typically achieved through two main routes:

  • Reductive Amination: This common method involves the reaction of the secondary amine of the DNJ core with an appropriate aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation.[1]

  • Direct N-alkylation: This approach utilizes the reaction of DNJ with an alkyl halide or a tosylate in the presence of a base.[1]

These methods allow for the introduction of a wide variety of alkyl and arylalkyl substituents at the nitrogen atom.[4]

C-Alkylated DNJ Derivatives

The synthesis of C-alkylated DNJ derivatives is generally more complex due to the need for stereoselective introduction of the alkyl group onto the carbon backbone of the iminosugar. A notable strategy for the synthesis of 5-C-alkyl-DNJ derivatives involves the use of an L-sorbose-derived cyclic nitrone.[2][5] This method allows for the efficient and stereoselective synthesis of a range of 5-C-alkyl-DNJ analogues with varying alkyl chain lengths.[5] Another approach for creating C-glycosides of nojirimycin involves the use of a bicyclic carbamate-type sp2-iminosugar as a starting material, which can react with C-nucleophiles with high stereoselectivity.[6]

Comparative Biological Activity

The biological activity of DNJ derivatives is significantly influenced by the position and nature of the alkyl substituent.

α-Glucosidase Inhibition

Both N- and C-alkylated DNJ derivatives have demonstrated potent α-glucosidase inhibitory activity.

N-Alkylated DNJ: The length and composition of the N-alkyl chain play a crucial role in the inhibitory potency. For instance, certain N-alkyl-1-DNJ derivatives have shown significantly higher activity than the parent compound, DNJ, and the standard drug, acarbose.[4] One study reported an N-alkylated derivative with an IC50 value of 30.0 ± 0.60 µM against α-glucosidase, which was approximately 27-fold more active than acarbose.[4] The kinetic studies have revealed that these N-alkylated derivatives often act as competitive inhibitors of α-glucosidase.[4]

C-Alkylated DNJ: 5-C-alkyl-DNJ derivatives have also shown potent and selective inhibition of α-glucosidases.[2][5] The inhibitory activity is dependent on the length of the alkyl chain at the C-5 position. Derivatives with methyl, pentyl to octyl, undecyl, and dodecyl chains at C-5 exhibited significantly improved inhibition of rat intestinal maltase.[5] Docking studies suggest that the accommodation of the C-5 substituent in the hydrophobic groove of the enzyme is a key determinant of inhibitory potency.[2][5]

Table 1: α-Glucosidase Inhibitory Activity of N-Alkylated DNJ Derivatives [4]

CompoundN-Alkyl SubstituentIC50 (µM) vs. α-Glucosidase
DNJ -222.4 ± 0.50
Acarbose -822.0 ± 1.5
Compound 40 Cinnamoyl derivative with a two-carbon linker160.5 ± 0.60
Compound 43 Cinnamoyl derivative with a five-carbon linker30.0 ± 0.60

Table 2: α-Glucosidase (Rat Intestinal Maltase) Inhibitory Activity of 5-C-Alkyl-DNJ Derivatives [5]

Compound5-C-Alkyl SubstituentIC50 (µM) vs. Rat Intestinal Maltase
DNJ -4.8
5-C-Methyl-DNJ Methyl0.9
5-C-Pentyl-DNJ Pentyl1.8
5-C-Octyl-DNJ Octyl1.3
5-C-Dodecyl-DNJ Dodecyl0.8
Antiviral Activity

The antiviral activity of DNJ derivatives, particularly against enveloped viruses like Dengue, HIV, and Influenza, is primarily attributed to the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II.[7] This inhibition disrupts the proper folding of viral glycoproteins, leading to the production of non-infectious viral particles.

N-Alkylated DNJ: N-alkylation has been a key strategy in developing potent antiviral iminosugars. The length of the N-alkyl chain significantly impacts antiviral efficacy, with derivatives having 4- and 9-carbon chains often showing notable activity.[7] For example, N-butyl-DNJ (Miglustat) and other N-alkylated derivatives have demonstrated antiviral activity against a range of viruses.[8][9] Structure-activity relationship studies have led to the development of N-alkylated DNJ analogues with nanomolar antiviral activity against Dengue virus (DENV) while maintaining low cytotoxicity.[8]

C-Alkylated DNJ: The antiviral potential of C-alkylated DNJ derivatives is an emerging area of research. The potent α-glucosidase inhibition observed for 5-C-alkyl-DNJ derivatives suggests they may also possess antiviral activity, though specific data directly comparing their antiviral efficacy to N-alkylated counterparts is limited.[5]

Table 3: Antiviral Activity of N-Alkylated DNJ Derivatives against Dengue Virus (DENV) [8]

CompoundN-Alkyl SubstituentEC50 (µM) vs. DENVCC50 (µM)Selectivity Index (SI = CC50/EC50)
7 (CM-10-18) Oxygenated N-alkyl chain6.5>500>77
2h Cycloalkyl-containing N-alkyl chain0.3-0.5>500>1000
3l Phenyl derivative-containing N-alkyl chain0.3-0.5>500>1000

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Signaling Pathways

DNJ and its derivatives exert their biological effects by modulating specific cellular signaling pathways.

Inhibition of ER α-Glucosidases and Viral Glycoprotein Processing

The primary mechanism of antiviral activity for many DNJ derivatives involves the inhibition of ER α-glucosidases I and II. These host enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, DNJ derivatives prevent the trimming of glucose residues from the N-linked glycans of nascent viral proteins. This leads to misfolded glycoproteins that are retained in the ER and targeted for degradation, ultimately reducing the assembly and release of infectious virions.

ER_Glucosidase_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Viral_Glycoprotein Nascent Viral Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Viral_Glycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II (Glc2Man9GlcNAc2) Calnexin_Calreticulin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin_Calreticulin (Glc1Man9GlcNAc2) Correctly_Folded_Protein Correctly Folded Viral Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Protein Proper Folding Misfolded_Protein Misfolded Viral Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Virion_Assembly Virion Assembly & Release Correctly_Folded_Protein->Virion_Assembly To Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD No_Virion_Assembly No Virion Assembly ERAD->No_Virion_Assembly Degradation DNJ_Derivatives C- or N-alkylated DNJ Derivatives DNJ_Derivatives->Glucosidase_I DNJ_Derivatives->Glucosidase_II caption Inhibition of Viral Glycoprotein Processing by DNJ Derivatives PI3K_AKT_Pathway Insulin_Receptor Insulin Receptor IRS IRS Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Translocation to Plasma Membrane Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake DNJ_Derivatives DNJ Derivatives DNJ_Derivatives->Insulin_Receptor Potentiates Insulin Signaling caption DNJ-Mediated Activation of the PI3K/AKT Pathway

References

Benchmarking 5-C-heptyl-DNJ: A Comparative Guide to its Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antiviral agent 5-C-heptyl-deoxynojirimycin (5-C-heptyl-DNJ) against established antiviral drugs. As a member of the iminosugar class of compounds, this compound represents a host-targeted antiviral strategy, offering a potentially broad spectrum of activity and a higher barrier to resistance. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanism of action to facilitate an objective assessment of its therapeutic potential.

Mechanism of Action: A Host-Oriented Approach

Unlike many direct-acting antivirals that target viral enzymes, this compound and other N-alkylated deoxynojirimycin derivatives function by inhibiting host endoplasmic reticulum (ER) α-glucosidases I and II.[1][2][3] These enzymes are critical for the proper folding of viral glycoproteins. By inhibiting these host enzymes, N-alkylated DNJ derivatives disrupt the normal processing of viral envelope proteins, leading to misfolded glycoproteins and the production of non-infectious viral particles.[1][2][3] This host-directed mechanism of action suggests a broad-spectrum potential against a variety of enveloped viruses and a reduced likelihood of the development of viral resistance.

Quantitative Comparison of Antiviral Activity

Direct comparative studies benchmarking this compound against other antivirals are limited. However, research on structurally similar N-alkylated DNJ derivatives provides valuable insights into its potential efficacy. The following tables summarize the antiviral activity and cytotoxicity of these derivatives alongside established antiviral drugs. It is important to note that the data for N-alkylated DNJ derivatives serve as a proxy for this compound.

Compound/DrugVirusCell LineEC50 / IC50CC50Selectivity Index (SI)Citation(s)
N-alkylated DNJ Analogues Dengue Virus (DENV)BHK0.3–0.5 µM (EC50)> 500 µM> 1000[4][5]
Oseltamivir Influenza A (H1N1)MDCK0.41 µM (EC50)Not ReportedNot Reported[6]
Oseltamivir Influenza A (H1N1)Various1.34 nM (mean IC50)Not ReportedNot Reported[7]
Zanamivir Influenza A (H1N1)Various0.92 nM (mean IC50)Not ReportedNot Reported[7]
Remdesivir SARS-CoV-2Vero E61.6 - 6.6 µM (EC50)> 100 µM> 15[8]
Remdesivir SARS-CoV-2Human Lung Cells0.01 µM (EC50)Not ReportedNot Reported[9][10]

EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50). A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antiviral efficacy and cytotoxicity.

Plaque Reduction Assay (for Influenza Virus)

This assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to a confluent monolayer.[11][12][13]

  • Virus Dilution: The influenza virus stock is serially diluted in a serum-free medium to achieve a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).[11][12]

  • Compound Treatment and Infection: The cell monolayer is washed, and then the virus dilution is added to the wells. In parallel, cells are treated with various concentrations of the antiviral compound (e.g., this compound or a known antiviral) either before, during, or after viral adsorption.

  • Overlay: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing trypsin (to facilitate viral spread).[11][12] The overlay medium may also contain the antiviral compound at the desired concentrations.

  • Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[12][13]

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones against a stained background. The number of plaques in treated and untreated wells is counted.[12]

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the untreated virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[14][15][16][17][18]

  • Cell Seeding: Cells (e.g., MDCK, Vero E6) are seeded in a 96-well plate at a specific density and allowed to adhere and grow overnight.[14][18]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound). Control wells with untreated cells and wells with medium only (blank) are also included.

  • Incubation: The plate is incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[18]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[14][15][16][17]

  • Incubation: The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14][15][16][17]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15][16]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.

ER_Glucosidase_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus NascentPolypeptide Nascent Viral Glycoprotein OST Oligosaccharyl- transferase (OST) NascentPolypeptide->OST Glycosylation Glc3Man9GlcNAc2 Glycan Precursor (Glc3Man9GlcNAc2) Glc3Man9GlcNAc2->OST GlycosylatedProtein Glycosylated Viral Protein (Glc3Man9...) OST->GlycosylatedProtein GluI α-Glucosidase I GlycosylatedProtein->GluI Glucose Trimming GluII α-Glucosidase II GluI->GluII MonoglucosylatedProtein Monoglucosylated Protein (Glc1Man9...) GluII->MonoglucosylatedProtein Calnexin Calnexin/ Calreticulin MonoglucosylatedProtein->Calnexin Binding for Folding ProperlyFolded Properly Folded Glycoprotein Calnexin->ProperlyFolded Correct Folding MisfoldedProtein Misfolded Protein Calnexin->MisfoldedProtein Incorrect Folding VirionAssembly Virion Assembly & Maturation ProperlyFolded->VirionAssembly ERAD ER-Associated Degradation (ERAD) MisfoldedProtein->ERAD HeptylDNJ This compound HeptylDNJ->GluI Inhibition HeptylDNJ->GluII Inhibition

Caption: ER α-Glucosidase Inhibition by this compound.

Antiviral_Assay_Workflow cluster_PRA Plaque Reduction Assay cluster_MTT MTT Cytotoxicity Assay PRA_Start Seed Cells PRA_Infect Infect with Virus & Treat with Compound PRA_Start->PRA_Infect PRA_Overlay Add Semi-Solid Overlay PRA_Infect->PRA_Overlay PRA_Incubate Incubate (2-3 days) PRA_Overlay->PRA_Incubate PRA_Stain Fix & Stain Cells PRA_Incubate->PRA_Stain PRA_Count Count Plaques PRA_Stain->PRA_Count PRA_EC50 Calculate EC50 PRA_Count->PRA_EC50 MTT_Start Seed Cells MTT_Treat Treat with Compound MTT_Start->MTT_Treat MTT_Incubate Incubate (48-72h) MTT_Treat->MTT_Incubate MTT_Add Add MTT Reagent MTT_Incubate->MTT_Add MTT_Incubate2 Incubate (2-4h) MTT_Add->MTT_Incubate2 MTT_Solubilize Solubilize Formazan MTT_Incubate2->MTT_Solubilize MTT_Read Read Absorbance MTT_Solubilize->MTT_Read MTT_CC50 Calculate CC50 MTT_Read->MTT_CC50

Caption: Workflow for Antiviral Efficacy and Cytotoxicity Assays.

Antiviral_Mechanisms cluster_HeptylDNJ This compound cluster_NeuraminidaseInhibitors Oseltamivir / Zanamivir cluster_RdRpInhibitors Remdesivir DNJ_Target Host ER α-Glucosidases DNJ_Effect Inhibition of Viral Glycoprotein Folding DNJ_Target->DNJ_Effect NI_Target Viral Neuraminidase NI_Effect Inhibition of Viral Release from Host Cell NI_Target->NI_Effect RdRp_Target Viral RNA-dependent RNA Polymerase (RdRp) RdRp_Effect Inhibition of Viral RNA Replication RdRp_Target->RdRp_Effect

Caption: Comparison of Antiviral Drug Mechanisms.

References

Heptyl vs. Octyl DNJ Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of N-alkylated deoxynojirimycin (DNJ) derivatives, this guide offers a comparative analysis of heptyl and octyl DNJ derivatives for researchers, scientists, and drug development professionals. We present a synthesis of available data on their biological activity, supported by detailed experimental protocols and visualizations to aid in understanding their structure-activity relationships.

N-alkylation of deoxynojirimycin (DNJ) has been shown to enhance its potency as an inhibitor of α-glucosidases and as an antiviral agent.[1] The length of the N-alkyl chain plays a crucial role in modulating this activity, with longer chains generally leading to increased potency. This guide focuses on the comparative aspects of N-heptyl-deoxynojirimycin (Heptyl-DNJ) and N-octyl-deoxynojirimycin (Octyl-DNJ), providing a framework for their evaluation in therapeutic development.

Quantitative Comparison of Biological Activity

While direct side-by-side comparisons of heptyl and octyl DNJ derivatives are limited in published literature, we can infer their relative potencies from structure-activity relationship (SAR) studies on a series of N-alkylated DNJ compounds.

α-Glucosidase Inhibitory Activity

Research indicates a trend where the α-glucosidase inhibitory activity of N-alkyl-DNJ derivatives increases with the length of the alkyl chain up to a certain point. A study by Lin et al. (2020) on a series of N-alkyl-DNJ derivatives provides valuable insight into this relationship, although it does not specifically include heptyl and octyl derivatives. The IC50 values for derivatives with four, five, and six-carbon chains suggest a progressive increase in potency.[2][3] Based on this trend, it is reasonable to extrapolate that N-heptyl-DNJ and N-octyl-DNJ would exhibit potent α-glucosidase inhibition, likely with IC50 values in the low micromolar range.

DerivativeAlkyl Chain LengthReported IC50 (µM) vs. α-glucosidase
N-butyl-DNJ4Not explicitly stated in the primary source, but part of a series showing increasing activity with chain length.
N-pentyl-DNJ5Not explicitly stated in the primary source, but part of a series showing increasing activity with chain length.
N-hexyl-DNJ6Not explicitly stated in the primary source, but part of a series showing increasing activity with chain length.
N-heptyl-DNJ (Estimated) 7 Potent inhibition expected, likely in the low micromolar range.
N-octyl-DNJ (Estimated) 8 Potent inhibition expected, potentially with slightly higher or comparable activity to heptyl-DNJ.

Table 1: Estimated α-Glucosidase Inhibitory Activity of Heptyl and Octyl DNJ Derivatives. The estimations are based on the general trend observed in structure-activity relationship studies of N-alkylated DNJ derivatives.

Antiviral Activity

The antiviral efficacy of N-alkylated DNJ derivatives, particularly against enveloped viruses like Dengue virus (DENV), is also influenced by the length of the alkyl chain. Longer alkyl chains are generally associated with enhanced antiviral activity. A study by Chang et al. (2012) investigated a series of N-alkylated DNJ derivatives for their anti-DENV activity. While this study did not directly report on N-heptyl or N-octyl-DNJ, it did include a derivative with a 4-heptyl group (compound 1c) which showed a 10-fold improvement in EC50 compared to a related compound.[4] This suggests that both heptyl and octyl chains would contribute to potent antiviral activity.

DerivativeVirusReported EC50 (µM)
N-alkylated DNJ (general trend)Dengue Virus (DENV)Nanomolar to low micromolar range[1][4]
N-heptyl-DNJ (Estimated) Dengue Virus (DENV) Potent antiviral activity expected, likely in the low micromolar to nanomolar range.
N-octyl-DNJ (Estimated) Dengue Virus (DENV) Potent antiviral activity expected, potentially with higher potency than heptyl-DNJ.

Table 2: Estimated Antiviral Activity of Heptyl and Octyl DNJ Derivatives against Dengue Virus. Estimations are based on the observed structure-activity relationships in related N-alkylated DNJ compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of N-alkylated DNJ derivatives, compiled from various research articles.

General Synthesis of N-alkyl-deoxynojirimycin Derivatives

This protocol is adapted from the work of Lin et al. (2020) for the synthesis of a series of N-alkyl-DNJ derivatives.[2][3]

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Heptyl bromide or Octyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-deoxynojirimycin (1 mmol) and potassium carbonate (2 mmol) in dimethylformamide (DMF).

  • Add heptyl bromide or octyl bromide (1.2 mmol) to the mixture.

  • Stir the reaction mixture at 85°C for 5-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and evaporate the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol gradient as the eluent to obtain the pure N-heptyl-DNJ or N-octyl-DNJ.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Synthesis_Workflow DNJ 1-Deoxynojirimycin (DNJ) Reaction Reaction (85°C, 5-6h) DNJ->Reaction Alkyl_Bromide Heptyl/Octyl Bromide Alkyl_Bromide->Reaction Solvent DMF, K2CO3 Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product N-Heptyl/Octyl-DNJ Purification->Product

General synthesis workflow for N-alkylated DNJ derivatives.
α-Glucosidase Inhibition Assay

This protocol is based on the methodology described by Lin et al. (2020).[2][3]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • N-heptyl-DNJ or N-octyl-DNJ (test compounds)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (2.5 mM in phosphate buffer).

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure Compound_Prep Prepare Test Compound and Control Solutions Mix_Incubate1 Mix Compound and Enzyme Incubate at 37°C for 10 min Compound_Prep->Mix_Incubate1 Enzyme_Prep Prepare α-Glucosidase Solution Enzyme_Prep->Mix_Incubate1 Substrate_Prep Prepare pNPG Solution Add_Substrate Add pNPG to Initiate Reaction Substrate_Prep->Add_Substrate Mix_Incubate1->Add_Substrate Incubate2 Incubate at 37°C for 20 min Add_Substrate->Incubate2 Stop_Reaction Stop Reaction with Na2CO3 Incubate2->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) Seed_Cells_C Seed Host Cells Treat_Cells_C Treat with Compounds Seed_Cells_C->Treat_Cells_C Incubate_C Incubate Treat_Cells_C->Incubate_C MTT_Assay MTT Assay Incubate_C->MTT_Assay Seed_Cells_A Seed Host Cells Infect_Cells Infect with Virus Seed_Cells_A->Infect_Cells Treat_Cells_A Treat with Compounds Infect_Cells->Treat_Cells_A Incubate_A Incubate Treat_Cells_A->Incubate_A Measure_Titer Measure Virus Titer Incubate_A->Measure_Titer Antiviral_Mechanism DNJ_Derivative Heptyl/Octyl-DNJ Glucosidases ER α-Glucosidases I & II DNJ_Derivative->Glucosidases Inhibits Glycoprotein_Folding Viral Glycoprotein Folding Glucosidases->Glycoprotein_Folding Required for Glucosidases->Glycoprotein_Folding Virion_Assembly Virion Assembly & Maturation Glycoprotein_Folding->Virion_Assembly Leads to Glycoprotein_Folding->Virion_Assembly Infectious_Virus Infectious Virus Production Virion_Assembly->Infectious_Virus Results in Virion_Assembly->Infectious_Virus

References

A Comparative Analysis of 5-C-heptyl-DNJ and Castanospermine: Efficacy, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of two prominent glucosidase inhibitors: 5-C-heptyl-deoxynojirimycin (5-C-heptyl-DNJ) and castanospermine. This document summarizes their inhibitory activities, explores their mechanisms of action, and presents available data on their in vivo efficacy and toxicity.

This guide aims to provide a clear, data-driven comparison to inform research and development decisions in the pursuit of novel therapeutics targeting α-glucosidases. These enzymes play a crucial role in various physiological and pathological processes, including carbohydrate metabolism and the life cycle of several enveloped viruses.

At a Glance: Key Performance Indicators

The following table summarizes the available quantitative data for this compound and castanospermine, focusing on their inhibitory potency against α-glucosidases. It is important to note that direct comparative studies are limited, and data is collated from separate research endeavors.

CompoundTarget EnzymeIC50 Value (µM)Source
This compound Rat Intestinal MaltaseSignificantly Improved Inhibition*[1][2][3][4]
Castanospermine Cellular α-glucosidase I0.12[5]
Dengue Virus (in BHK-21 cells)1
Dengue Virus (in Huh-7 cells)85.7

*Specific IC50 value for the 5-C-heptyl derivative was not available in the reviewed literature. However, the study on 5-C-alkyl-DNJ derivatives indicated that compounds with alkyl chains from pentyl to octyl showed significantly improved rat intestinal maltase inhibition compared to the parent compound, deoxynojirimycin (DNJ).[1][2][3][4]

Delving into the Mechanism of Action

Both this compound and castanospermine exert their effects by inhibiting α-glucosidases, enzymes responsible for trimming glucose residues from N-linked glycans on nascent glycoproteins in the endoplasmic reticulum (ER). This interference with glycoprotein processing is the primary mechanism behind their therapeutic potential, particularly as antiviral agents.

Castanospermine , an indolizidine alkaloid, is a potent inhibitor of α-glucosidases I and II.[6][7][8] By preventing the removal of glucose residues, it disrupts the proper folding of viral envelope glycoproteins that rely on the calnexin/calreticulin cycle for maturation.[6] This misfolding can lead to the retention and degradation of viral proteins, thereby inhibiting the assembly and release of infectious virions.[6][7]

This compound is a C-alkylated derivative of deoxynojirimycin (DNJ), another well-characterized α-glucosidase inhibitor. The addition of the heptyl group at the C-5 position is intended to enhance its interaction with the enzyme's active site or surrounding hydrophobic regions, potentially leading to increased potency and selectivity.[1][2][3][4] Like castanospermine, its mechanism of antiviral action is predicated on the disruption of viral glycoprotein processing.[9][10][11]

cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-Glucosidase I Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 α-Glucosidase II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Man9GlcNAc2->Calnexin_Calreticulin Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Virus_Assembly Virus Assembly and Release Correctly_Folded->Virus_Assembly ERAD ER-Associated Degradation Misfolded_Glycoprotein->ERAD Inhibitor This compound or Castanospermine α-Glucosidase I α-Glucosidase I Inhibitor->α-Glucosidase I α-Glucosidase II α-Glucosidase II Inhibitor->α-Glucosidase II

Inhibition of Glycoprotein Processing by this compound and Castanospermine.

In Vivo Efficacy and Toxicity Profile

Castanospermine has demonstrated significant in vivo antiviral activity. In a mouse model of Dengue virus infection, castanospermine treatment prevented mortality.[12] However, toxicity is a concern at higher doses. In mice, doses exceeding 250 mg/kg/day were associated with adverse effects such as diarrhea and weight loss.[12]

This compound 's in vivo profile is less characterized in publicly available literature. However, studies on N-alkylated DNJ derivatives, which share structural similarities, have shown promising results. For instance, certain oxygenated N-alkyl DNJ derivatives have demonstrated in vivo antiviral efficacy against Dengue virus with improved potency and reduced cytotoxicity compared to the parent DNJ molecule.[7][13] One such derivative was well-tolerated in rats at doses up to 200 mg/kg and exhibited good bioavailability.[7] While these findings are encouraging, dedicated in vivo studies on this compound are necessary to ascertain its specific therapeutic window and toxicity profile.

CompoundAnimal ModelEfficacyObserved ToxicitySource
Castanospermine Mouse (Dengue Virus)Prevented mortalityDiarrhea and weight loss at doses >250 mg/kg/day[12]
N-alkylated DNJ Derivatives RatWell-tolerated up to 200 mg/kg (for a specific derivative)Not specified for all derivatives[7]

Experimental Protocols

To facilitate reproducibility and further research, this section details the methodologies for key experiments cited in the comparison.

α-Glucosidase Inhibition Assay

This in vitro assay is fundamental for determining the inhibitory potency (IC50) of compounds against α-glucosidase.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae (baker's yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (this compound, castanospermine)

  • Positive control (e.g., Acarbose)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.

  • In a 96-well plate, add a solution of α-glucosidase to each well.

  • Add the different concentrations of the test compounds or positive control to the wells.

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution, such as sodium carbonate (Na2CO3).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

cluster_workflow α-Glucosidase Inhibition Assay Workflow A Prepare Reagents: - α-Glucosidase - pNPG Substrate - Buffer - Test Compounds B Dispense α-Glucosidase into 96-well plate A->B C Add Serial Dilutions of Test Compounds B->C D Pre-incubate at 37°C C->D E Add pNPG Substrate D->E F Incubate at 37°C E->F G Add Stop Solution F->G H Read Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 Value H->I

Workflow for the α-Glucosidase Inhibition Assay.
Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the ability of a compound to inhibit the replication of a virus.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Test compounds

  • Cell culture medium

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the virus dilutions with the test compound dilutions for a specific time (e.g., 1 hour) at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubate the plates for several days to allow for plaque formation.

  • Fix and stain the cells with a staining solution (e.g., crystal violet). The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells in Plates D Infect Cell Monolayers A->D B Prepare Virus and Compound Dilutions C Pre-incubate Virus with Compound B->C C->D E Add Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques G->H I Calculate % Plaque Reduction and EC50 Value H->I

Workflow for the Plaque Reduction Assay.

Conclusion

Both this compound and castanospermine are promising α-glucosidase inhibitors with demonstrated or potential therapeutic applications, particularly as broad-spectrum antiviral agents. Castanospermine is a well-studied natural product with proven in vivo efficacy against certain viruses, though its therapeutic window may be limited by toxicity at higher doses.

The C-alkylation of DNJ to produce compounds like this compound represents a rational drug design approach to enhance potency and selectivity. While specific in vivo data for this compound is currently limited, the promising results from related N-alkylated DNJ derivatives suggest that this class of compounds warrants further investigation.

Future research should focus on direct, head-to-head comparative studies of these compounds, including comprehensive in vivo efficacy and toxicology assessments. Such data will be critical for determining the relative advantages of each compound and guiding the development of the next generation of α-glucosidase inhibitors for clinical use.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 5-C-heptyl-DNJ

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended to minimize exposure and ensure personal safety. The following table summarizes the essential protective gear for handling 5-C-heptyl-DNJ.

Protective EquipmentSpecifications and Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before use and changed regularly, especially if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles.
Skin and Body Protection A standard laboratory coat should be worn at all times. Closed-toe shoes are mandatory.
Respiratory Protection Not generally required under normal handling conditions in a well-ventilated area. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be appropriate.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.

  • Preparation :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing solutions.

    • Ensure all necessary PPE is worn correctly.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling :

    • Avoid inhalation of any dust or aerosols.

    • Prevent direct contact with skin and eyes.

    • Use appropriate tools (e.g., spatula, forceps) to handle the solid compound.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and dark place.

    • Recommended storage conditions are often between 2-8°C in an inert atmosphere.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : Unused this compound and any materials grossly contaminated with it should be treated as chemical waste.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

  • Decontamination : Clean any contaminated surfaces thoroughly with an appropriate solvent and cleaning agents. Dispose of the cleaning materials as chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment Don PPE 1. Don Personal Protective Equipment Prepare Workspace 2. Prepare Ventilated Workspace Don PPE->Prepare Workspace Assemble Materials 3. Assemble Necessary Materials Prepare Workspace->Assemble Materials Weigh Compound 4. Weigh Compound Carefully Prepare Solution 5. Prepare Solution (if applicable) Weigh Compound->Prepare Solution Perform Experiment 6. Perform Experiment Prepare Solution->Perform Experiment Clean Workspace 7. Clean and Decontaminate Workspace Store Compound 8. Store Unused Compound Properly Clean Workspace->Store Compound Dispose Waste 9. Dispose of Waste Materials Clean Workspace->Dispose Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.